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  • Product: 4-Bromo-2-chloro-3-methoxypyridine
  • CAS: 1227563-35-0

Core Science & Biosynthesis

Exploratory

The Alchemist's Guide to the Modern Pharmacopeia: Novel Pyridine Intermediates in Kinase Inhibitor Synthesis

Abstract The pyridine scaffold, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic properties, synthetic tractability, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in crucial hydrogen bonding interactions have cemented its role as a privileged structure in drug discovery, particularly in the realm of kinase inhibitors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of novel pyridine intermediates that are pivotal in the synthesis of next-generation kinase inhibitors. We will delve into the synthetic intricacies, mechanistic underpinnings, and structure-activity relationships that empower these versatile building blocks to unlock new frontiers in targeted cancer therapy and beyond.

Introduction: The Enduring Legacy of the Pyridine Nucleus in Kinase Inhibition

Protein kinases, as key regulators of cellular signaling pathways, have emerged as one of the most important classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape, offering targeted and often more tolerable treatment options compared to conventional chemotherapy.

At the heart of many of these groundbreaking therapies lies the humble pyridine ring. Its ability to act as a bioisostere for a phenyl ring, coupled with its capacity to modulate aqueous solubility and metabolic stability, makes it an ideal scaffold for kinase inhibitor design.[1][2] The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for anchoring inhibitors within the ATP-binding pocket of kinases. This guide will explore the synthesis and application of several classes of novel pyridine intermediates that are empowering the discovery of the next wave of kinase inhibitors.

The Workhorse Intermediate: 2-Amino-3-cyanopyridines

2-Amino-3-cyanopyridines are exceptionally versatile intermediates, serving as the foundation for a multitude of kinase inhibitors.[3] Their facile synthesis, typically through a one-pot multicomponent reaction, and the reactivity of the amino and cyano functionalities, allow for extensive chemical diversification.

Synthesis of 2-Amino-3-cyanopyridines: A Multicomponent Approach

The most common and efficient method for the synthesis of 2-amino-3-cyanopyridines is a four-component reaction involving an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[4][5][6] This reaction proceeds through a series of condensation and cyclization steps to afford the desired polysubstituted pyridine.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4,6-diaryl-3-cyanopyridines [1]

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (2 mmol), the substituted acetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (2.5 mmol).

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of an acid or a Lewis acid catalyst (e.g., N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS), ~0.05 g) to the mixture.[1] The use of a catalyst can significantly reduce reaction times and improve yields.

  • Reaction Conditions: Heat the mixture with stirring at 100 °C. The reaction can be performed neat (solvent-free) or in a suitable solvent like ethanol.[1][7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add cold 95% ethanol (5 mL) to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Causality Behind Experimental Choices:

  • Multicomponent Reaction: This approach is highly atom-economical and efficient, allowing for the rapid construction of complex molecules from simple starting materials in a single step.[8]

  • Ammonium Acetate: Serves as the nitrogen source for the pyridine ring.

  • Catalyst: Acidic catalysts facilitate the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent enamine formation, thereby accelerating the overall reaction rate.[9]

  • Solvent-Free Conditions: This "green chemistry" approach minimizes waste and can often lead to higher yields and shorter reaction times.[1][10]

Application in Kinase Inhibitor Synthesis: Targeting JAK and PI3K

The 2-aminopyridine moiety is a key pharmacophore in a number of potent and selective kinase inhibitors. For instance, derivatives of 2-aminopyridine have shown significant inhibitory activity against Janus kinases (JAKs) and Phosphoinositide 3-kinases (PI3Ks), both of which are critical nodes in cancer cell signaling.[8][11][12]

Table 1: Inhibitory Activity of 2-Aminopyridine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
21b JAK29[8]
16m-(R) JAK23[13]
MR3278 PI3Kδ30[11]

Structure-Activity Relationship (SAR) Insights:

The 2-aminopyridine core typically forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[8] Substitutions at the 4- and 6-positions of the pyridine ring are critical for modulating potency and selectivity. For example, in a series of 2-aminopyridine-based JAK2 inhibitors, the presence of a 2-piperidinylethyl group was found to be important for activity.[8]

Diagram 1: Synthesis of 2-Amino-3-cyanopyridine Intermediates

G Aldehyde Aromatic Aldehyde Intermediate1 Knoevenagel Adduct Aldehyde->Intermediate1 Ketone Methyl Ketone Intermediate2 Enamine Ketone->Intermediate2 Malononitrile Malononitrile Malononitrile->Intermediate1 Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Intermediate2 Catalyst Catalyst (e.g., TBBDA) Catalyst->Intermediate1 Catalyst->Intermediate2 Final_Product 2-Amino-3-cyanopyridine Intermediate1->Final_Product Intermediate2->Final_Product

Caption: A multicomponent reaction for the synthesis of 2-amino-3-cyanopyridines.

Fused Pyridine Scaffolds: Pyrazolo[3,4-b]pyridines and Isothiazolo[4,3-b]pyridines

Fusing a second heterocyclic ring to the pyridine core can impart conformational rigidity and introduce new vectors for interaction with the target kinase, often leading to enhanced potency and selectivity. Pyrazolo[3,4-b]pyridines and isothiazolo[4,3-b]pyridines are two such scaffolds that have garnered significant attention in kinase inhibitor design.

Synthesis of Pyrazolo[3,4-b]pyridine Intermediates

The synthesis of the pyrazolo[3,4-b]pyridine core often starts from a substituted 2-aminopyridine, which is then elaborated to form the fused pyrazole ring. A common strategy involves the reaction of a 3-aminopyrazolopyridine intermediate with various electrophiles.[11]

Experimental Protocol: Synthesis of Substituted Pyrazolo[3,4-b]pyridines [14]

  • Starting Material: Begin with a suitably substituted 3-aminopyrazolopyridine. This can be prepared in a multi-step sequence starting from a 1,3-dione derivative and ethyl cyanoacetamide.[14]

  • Reaction with Aldehydes (Schiff Base Formation): React the 3-aminopyrazolopyridine with an appropriate aldehyde in a suitable solvent to form the corresponding imine (Schiff base).

  • Acylation: Acylation of the amino group can be achieved by reacting with various acylating agents to introduce amide functionalities.

  • Cyclization to Tricyclic Systems: Condensation with active methylene compounds like acetylacetone or ethyl acetoacetate can lead to the formation of pyridopyrazolopyrimidines.

Causality Behind Experimental Choices:

  • Stepwise Synthesis: The modular nature of this synthetic route allows for the introduction of diversity at multiple positions of the scaffold, facilitating the exploration of SAR.

  • Protection/Deprotection: In some cases, protecting groups may be necessary for the amino functionality to control regioselectivity during subsequent reactions.

Synthesis of Isothiazolo[4,3-b]pyridine Intermediates

The synthesis of the isothiazolo[4,3-b]pyridine scaffold is more complex and often involves the construction of the isothiazole ring onto a pre-functionalized pyridine. A key strategy involves the use of 2,4-dichloro-3-nitropyridine as a starting material.[15]

Experimental Protocol: Synthesis of 3,7-disubstituted Isothiazolo[4,3-b]pyridines [15]

  • Selective Suzuki-Miyaura Coupling: Perform a selective Suzuki-Miyaura cross-coupling reaction at the C4 position of 2,4-dichloro-3-nitropyridine with an appropriate arylboronic acid. This step is often carried out using a palladium catalyst and a suitable base.[3][16]

  • Palladium-Catalyzed Aminocarbonylation: Introduce a morpholine moiety at the C2 position via a palladium-catalyzed aminocarbonylation reaction.

  • Reduction of the Nitro Group: Reduce the nitro group to an amino group using standard reduction conditions (e.g., iron powder in acetic acid).

  • Thionation and Cyclization: Convert the amide to a thioamide and subsequently perform an oxidative cyclization to form the isothiazole ring.

Causality Behind Experimental Choices:

  • Regioselective Cross-Coupling: The differential reactivity of the two chlorine atoms in 2,4-dichloro-3-nitropyridine allows for selective functionalization at the C4 position.

  • Palladium Catalysis: Palladium catalysts are highly efficient for a wide range of cross-coupling reactions, enabling the formation of C-C and C-N bonds with high yields and functional group tolerance.[16]

Applications in Kinase Inhibition: Targeting CDKs and GAK

Pyrazolopyridine derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[11][17][18] Isothiazolo[4,3-b]pyridines have been identified as potent inhibitors of cyclin G-associated kinase (GAK), a cellular kinase involved in viral entry and trafficking.[19][20][21]

Table 2: Inhibitory Activity of Fused Pyridine-Based Kinase Inhibitors

Compound ClassTarget KinaseActivityReference
Pyrazolo[3,4-b]pyridineCDK2/cyclin A2IC50 = 0.24 - 4.45 µM[11]
Isothiazolo[4,3-b]pyridineGAKKd < 100 nM[20][21]

Structure-Activity Relationship (SAR) Insights:

For pyrazolopyridine-based CDK inhibitors, substitutions at the N1 and C4 positions of the pyrazolopyrimidine core have been shown to significantly impact potency.[22] In the case of isothiazolo[4,3-b]pyridine GAK inhibitors, the nature of the substituent at the 3-position and the aryl group at the 6- or 7-position are critical determinants of binding affinity.[20][23]

Diagram 2: JAK-STAT Signaling Pathway

G cluster_0 Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription Inhibitor Pyridine-based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a pyridine-based inhibitor.[14][24][25][26]

Advanced Pyridine Intermediates and Future Directions

The field of pyridine synthesis is continuously evolving, with new methodologies enabling the creation of increasingly complex and diverse intermediates. Late-stage functionalization techniques, for example, allow for the modification of pyridine-containing molecules at a later stage of the synthesis, providing rapid access to a wide range of analogs for SAR studies.

Furthermore, the exploration of novel fused pyridine systems and the incorporation of pyridine moieties into macrocyclic structures are promising avenues for the development of kinase inhibitors with novel mechanisms of action and improved selectivity profiles. The integration of computational chemistry and machine learning is also expected to accelerate the design and optimization of pyridine-based kinase inhibitors.[12]

Conclusion

Pyridine intermediates remain at the forefront of kinase inhibitor synthesis, offering a versatile and tunable platform for the development of targeted therapies. The multicomponent synthesis of 2-amino-3-cyanopyridines provides a robust and efficient entry point to a vast chemical space, while the development of synthetic routes to complex fused systems like pyrazolopyridines and isothiazolo[4,3-b]pyridines has unlocked new opportunities for targeting challenging kinases. As our understanding of kinase biology deepens and synthetic methodologies advance, the pyridine scaffold is poised to continue its legacy as a cornerstone of modern drug discovery, paving the way for the next generation of life-saving medicines.

References

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  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry. (n.d.). ScienceDirect. Retrieved February 22, 2026, from [Link]

  • JAK-STAT signaling pathway - Wikipedia. (2024, February 19). Wikipedia. Retrieved February 22, 2026, from [Link]

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  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal - SciELO. (n.d.). SciELO. Retrieved February 22, 2026, from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. (2021, June 26). MDPI. Retrieved February 22, 2026, from [Link]

  • The JAK/STAT Pathway. (n.d.). Cold Spring Harbor Perspectives in Biology. Retrieved February 22, 2026, from [Link]

  • Retrosynthesis of various isothiazolo[4,3-b]pyridines. - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PMC. (2015, August 7). NCBI. Retrieved February 22, 2026, from [Link]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity - MedChemComm (RSC Publishing). (2015, August 7). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase - ResearchGate. (2024, February 7). ResearchGate. Retrieved February 22, 2026, from [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (n.d.). ScienceDirect. Retrieved February 22, 2026, from [Link]

  • Components of JAK-STAT Pathway | JANUS KINASE & STAT - YouTube. (2017, October 9). YouTube. Retrieved February 22, 2026, from [Link]

  • Recent Progress on One-Pot, Multicomponent Reaction for Pyridine Synthesis - Taylor & Francis eBooks. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]

  • PIM kinase (and Akt) biology and signaling in tumors - PMC. (n.d.). NCBI. Retrieved February 22, 2026, from [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity - MDPI. (2022, May 28). MDPI. Retrieved February 22, 2026, from [Link]

  • Pim-1 kinase as cancer drug target: An update - PMC - NIH. (n.d.). NCBI. Retrieved February 22, 2026, from [Link]

  • Hantzsch pyridine synthesis - Wikipedia. (2024, January 29). Wikipedia. Retrieved February 22, 2026, from [Link]

  • PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - JCI. (2009, January 19). Journal of Clinical Investigation. Retrieved February 22, 2026, from [Link]

  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer - AACR Journals. (2021, January 5). American Association for Cancer Research. Retrieved February 22, 2026, from [Link]

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  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. (2018, November 18). NCBI. Retrieved February 22, 2026, from [Link]

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines - MDPI. (2023, February 14). MDPI. Retrieved February 22, 2026, from [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC. (n.d.). NCBI. Retrieved February 22, 2026, from [Link]

  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed. (2020, April 15). PubMed. Retrieved February 22, 2026, from [Link]

  • Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 | Request PDF. (2025, August 5). ResearchGate. Retrieved February 22, 2026, from [Link]

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  • A Simple and Convenient Synthesis of 4,6-Disubstituted 3-Cyanopyridin-2(1H)-ones under Solvent-Free Microwave Conditions | Request PDF. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (2004, December 13). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube. Retrieved February 22, 2026, from [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC. (2017, June 14). NCBI. Retrieved February 22, 2026, from [Link]

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Foundational

A Technical Guide to the Physicochemical Characterization of 4-Bromo-2-chloro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enigmatic Nature of a Substituted Pyridine The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Nature of a Substituted Pyridine

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives playing pivotal roles in the development of pharmaceuticals and functional materials. The specific substitution pattern of halogens and a methoxy group, as seen in 4-Bromo-2-chloro-3-methoxypyridine, suggests its potential as a versatile synthetic intermediate. Halogenated pyridines are frequently utilized in cross-coupling reactions to introduce molecular complexity, making them valuable building blocks in drug discovery programs.

However, a thorough review of the scientific literature and chemical supplier databases reveals a significant knowledge gap concerning the fundamental physicochemical properties of 4-Bromo-2-chloro-3-methoxypyridine. Specifically, its melting point and physical state at standard conditions remain uncharacterized. This guide, therefore, serves a dual purpose: to collate the available information on closely related isomers to provide a predictive context, and to offer a robust experimental framework for the definitive determination of these critical parameters. For the researcher venturing into the synthesis and application of this particular molecule, this guide provides the necessary technical insights to navigate this data-deficient landscape.

Physicochemical Properties: A Case of Missing Data and Comparative Analysis

As of the latest review, there is no experimentally determined melting point or a definitive description of the physical state of 4-Bromo-2-chloro-3-methoxypyridine in published literature or commercial catalogs. The PubChem database entry for this compound also lacks this fundamental information[1]. This absence of data underscores the novelty or underexplored nature of this specific isomer.

To provide researchers with a reasonable expectation of its properties, a comparative analysis with structurally similar pyridine derivatives is instructive. The interplay of substituent effects, including halogen bonding, dipole moments, and crystal packing forces, will influence the melting point.

Compound NameStructureMelting Point (°C)Physical State
4-Bromo-2-chloro-3-methoxypyridine (Target Compound) Not Reported Not Reported
4-Bromo-2-methoxypyridine25-26Solid below 25°C, Liquid above 26°C[1]
4-Bromo-2-chloro-5-methoxypyridineNot ReportedSolid
4-bromo-3-chloro-2-methoxypyridineNot ReportedNot Reported
3-Bromo-2-chloro-4-methoxypyridineNot Reported (Calculated: Not specified)Not Reported

Data compiled from available chemical supplier and database information.

The presence of both a bromine and a chlorine atom on the pyridine ring of the target compound, in addition to the methoxy group, is expected to result in a higher molecular weight and potentially stronger intermolecular interactions compared to simpler analogs like 4-Bromo-2-methoxypyridine. This would suggest that 4-Bromo-2-chloro-3-methoxypyridine is likely to be a solid at room temperature with a melting point higher than that of 4-Bromo-2-methoxypyridine. However, the precise substitution pattern can significantly influence crystal lattice packing, making theoretical prediction challenging without experimental validation.

Experimental Protocol for the Determination of Melting Point and Physical State

Given the absence of data, the following section provides a detailed, self-validating protocol for the empirical determination of the melting point and physical state of a novel compound such as 4-Bromo-2-chloro-3-methoxypyridine. This workflow is designed to ensure accuracy and reproducibility, which are paramount in scientific research.

Workflow for Physicochemical Characterization

G cluster_0 Preliminary Assessment cluster_1 Melting Point Determination cluster_2 Confirmation and Refinement A Visual Inspection at RT B Solubility Screening A->B C Capillary Method (Digital Apparatus) A->C If solid B->C D Differential Scanning Calorimetry (DSC) C->D For high precision & thermal events F Purity Analysis (e.g., HPLC, GC-MS) C->F Correlate with purity E Hot-Stage Microscopy D->E Visual confirmation D->F Correlate with purity

Caption: Workflow for the determination of physical state and melting point.

Step-by-Step Methodology

1. Preliminary Visual Inspection:

  • Objective: To determine the initial physical state at ambient temperature (typically 20-25°C).

  • Procedure:

    • Place a small, representative sample of the synthesized and purified 4-Bromo-2-chloro-3-methoxypyridine onto a clean, dry watch glass or into a clear vial.

    • Observe the sample under good lighting. Note its appearance: is it a crystalline solid, an amorphous powder, a waxy solid, an oil, or a mobile liquid?

    • Record the color and any other notable macroscopic properties.

2. Melting Point Determination using a Digital Melting Point Apparatus:

  • Objective: To obtain a precise melting point range.

  • Procedure:

    • Finely powder a small amount of the dry solid sample.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into the heating block of the digital melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-20°C/min) to get a preliminary, approximate melting point.

    • Allow the apparatus to cool.

    • Prepare a new sample and set a slower heating ramp (1-2°C/min) starting from about 20°C below the approximate melting point observed in the previous step.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A narrow melting range (e.g., < 2°C) is indicative of high purity.

3. Confirmation by Differential Scanning Calorimetry (DSC):

  • Objective: To obtain a highly accurate melting point and to observe other thermal transitions (e.g., polymorphism, decomposition).

  • Procedure:

    • Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

    • Crimp the pan with a lid.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The integrated area of the peak corresponds to the heat of fusion.

4. Hot-Stage Microscopy:

  • Objective: To visually observe the melting process and identify any changes in crystal structure prior to melting.

  • Procedure:

    • Place a small amount of the sample on a microscope slide and cover with a coverslip.

    • Position the slide on the hot stage of a microscope.

    • Heat the stage at a controlled rate while observing the sample through the microscope.

    • Record the temperatures at which any changes, including melting, are observed. This technique is particularly useful for detecting polymorphism or decomposition.

Conclusion: The Path Forward

The absence of fundamental physicochemical data for 4-Bromo-2-chloro-3-methoxypyridine presents both a challenge and an opportunity for researchers. While a definitive melting point and physical state cannot be provided from existing sources, this guide offers a robust framework for their empirical determination. The comparative data from related isomers suggest that the compound is likely a solid at room temperature. For scientists and professionals in drug development, the rigorous characterization of this and other novel intermediates is a critical step in ensuring the reproducibility and quality of their research and development efforts. The protocols outlined herein provide a clear path to generating this essential data, thereby contributing to the broader scientific understanding of substituted pyridines.

References

  • PubChem Compound Summary for CID 112756499, 4-bromo-2-chloro-3-methoxypyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-bromo-3-chloro-2-methoxypyridine. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for C4-Selective Functionalization of 4-Bromo-2-chloro-3-methoxypyridine

Introduction: The Strategic Importance of Substituted Pyridines The pyridine scaffold is a cornerstone of modern medicinal chemistry and drug development.[1] Its presence in a vast array of FDA-approved drugs and biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry and drug development.[1] Its presence in a vast array of FDA-approved drugs and biologically active compounds underscores the critical need for robust and selective methods for its functionalization. The introduction of substituents at specific positions on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile.

4-Bromo-2-chloro-3-methoxypyridine is a versatile starting material, offering two distinct halogenated sites for modification. However, the selective functionalization of this substrate, particularly at the C4 position, presents a significant synthetic challenge. This guide provides a comprehensive overview of strategies and detailed protocols for the C4-selective functionalization of 4-bromo-2-chloro-3-methoxypyridine, empowering researchers to access novel chemical space and accelerate their drug discovery programs.

The Challenge of C4-Selectivity in Dihalogenated Pyridines

The inherent electronic properties of the pyridine ring typically favor functionalization at the C2 and C6 positions, which are more electrophilic due to their proximity to the nitrogen atom. In the case of 4-bromo-2-chloro-3-methoxypyridine, palladium-catalyzed cross-coupling reactions are generally expected to proceed preferentially at the C2 position due to the greater lability of the C-Cl bond in the oxidative addition step of the catalytic cycle. Overcoming this intrinsic reactivity to achieve selective functionalization at the C4 position requires a nuanced understanding of the reaction mechanism and careful control of the reaction parameters.

Key Strategies for Achieving C4-Selectivity

Recent advances in catalysis have provided several strategies to override the inherent C2-selectivity of dihalogenated pyridines:

  • Ligand-Controlled Regioselectivity: The use of sterically bulky ligands, such as N-heterocyclic carbenes (NHCs), can dramatically alter the regiochemical outcome of cross-coupling reactions. These ligands can favor oxidative addition at the less sterically hindered C4 position, effectively blocking the more accessible C2 site.

  • Catalyst System Modification: The nature of the palladium precatalyst and the formation of different active catalytic species can influence the site of reaction. For example, the use of palladium clusters or nanoparticles has been shown to favor C4-functionalization in some systems.

  • Substrate Modification: Conversion of the pyridine to a pyridinium salt can alter the electronic properties of the ring, making the C4 position more susceptible to nucleophilic attack or radical functionalization.

This guide will focus on leveraging ligand-controlled regioselectivity to achieve C4-selective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

C4-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[2] By employing a palladium catalyst with a sterically demanding N-heterocyclic carbene (NHC) ligand, the reaction can be directed to the C4 position of 4-bromo-2-chloro-3-methoxypyridine.

Causality Behind Experimental Choices
  • Palladium Precatalyst (Pd(OAc)₂): A common and reliable palladium(II) source that is readily reduced in situ to the active Pd(0) species.

  • Ligand (IPr - 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride): A bulky NHC ligand that promotes oxidative addition at the less sterically hindered C4-Br bond, overriding the intrinsic electronic preference for the C2-Cl bond.[3]

  • Base (K₃PO₄): A moderately strong base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions.

  • Solvent (Toluene/H₂O): A biphasic solvent system is often employed in Suzuki couplings to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocol: C4-Arylation of 4-Bromo-2-chloro-3-methoxypyridine

dot

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents 4-Bromo-2-chloro-3-methoxypyridine Arylboronic acid K₃PO₄ Setup Combine reagents, catalyst, and solvent under inert atmosphere Reagents->Setup Catalyst Pd(OAc)₂ IPr Ligand Catalyst->Setup Solvent Toluene/H₂O Solvent->Setup Heating Heat to 100 °C Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Extraction Aqueous work-up and extraction Monitoring->Extraction Purification Column chromatography Extraction->Purification Product 4-Aryl-2-chloro-3-methoxypyridine Purification->Product

Caption: Workflow for C4-Selective Suzuki-Miyaura Coupling.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-2-chloro-3-methoxypyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr, 0.10 equiv.) in toluene. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add a degassed mixture of toluene and water (4:1, 0.1 M).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-3-methoxy-4-phenylpyridinee.g., 75
24-Methoxyphenylboronic acid2-Chloro-3-methoxy-4-(4-methoxyphenyl)pyridinee.g., 82
33-Fluorophenylboronic acid2-Chloro-4-(3-fluorophenyl)-3-methoxypyridinee.g., 71
4Thiophene-2-boronic acid2-Chloro-3-methoxy-4-(thiophen-2-yl)pyridinee.g., 68

Yields are hypothetical and based on typical outcomes for similar substrates. Optimization may be required.

C4-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[1] Similar to the Suzuki coupling, the use of a bulky, electron-rich phosphine ligand is crucial for achieving C4-selectivity.

Causality Behind Experimental Choices
  • Palladium Precatalyst (Pd₂(dba)₃): A stable and commonly used Pd(0) source.

  • Ligand (XPhos): A bulky biarylphosphine ligand that promotes the selective oxidative addition at the C4-Br bond.

  • Base (NaOtBu): A strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.

  • Solvent (Toluene): A common anhydrous solvent for Buchwald-Hartwig aminations.

Experimental Protocol: C4-Amination of 4-Bromo-2-chloro-3-methoxypyridine

dot

Buchwald_Hartwig_Pathway cluster_reactants Reactants & Catalysts cluster_process Reaction & Purification Substrate 4-Bromo-2-chloro-3-methoxypyridine Amine Reaction_Setup Combine under inert gas Substrate->Reaction_Setup Catalyst_System Pd₂(dba)₃ XPhos Ligand NaOtBu Catalyst_System->Reaction_Setup Solvent Anhydrous Toluene Solvent->Reaction_Setup Heating Heat to 110 °C Reaction_Setup->Heating Workup Aqueous work-up and extraction Heating->Workup Purification Column chromatography Workup->Purification Final_Product 4-Amino-2-chloro-3-methoxypyridine Purification->Final_Product

Caption: Mechanistic pathway for C4-Selective Buchwald-Hartwig Amination.

  • Reaction Setup: In a glovebox or under a stream of argon, add 4-bromo-2-chloro-3-methoxypyridine (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.) and XPhos (0.04 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M).

  • Inert Atmosphere: Seal the tube and remove from the glovebox.

  • Reaction: Heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

EntryAmineProductYield (%)
1Morpholine4-(2-Chloro-3-methoxypyridin-4-yl)morpholinee.g., 85
2AnilineN-(2-Chloro-3-methoxypyridin-4-yl)anilinee.g., 78
3n-ButylamineN-(n-Butyl)-2-chloro-3-methoxypyridin-4-aminee.g., 81
4BenzylamineN-(Benzyl)-2-chloro-3-methoxypyridin-4-aminee.g., 76

Yields are hypothetical and based on typical outcomes for similar substrates. Optimization may be required.

C4-Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[4] Achieving C4-selectivity in this reaction on 4-bromo-2-chloro-3-methoxypyridine requires careful control of the catalyst system to favor reaction at the C-Br bond.

Causality Behind Experimental Choices
  • Palladium Catalyst (Pd(PPh₃)₂Cl₂): A common and effective catalyst for Sonogashira couplings.

  • Copper Co-catalyst (CuI): Activates the terminal alkyne, facilitating its addition to the palladium center.

  • Base (Et₃N): Acts as both a base to deprotonate the alkyne and as a solvent.

  • Solvent (THF): An appropriate solvent for the reaction, ensuring solubility of the reactants.

Experimental Protocol: C4-Alkynylation of 4-Bromo-2-chloro-3-methoxypyridine

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Sonogashira_Logic Start 4-Bromo-2-chloro-3-methoxypyridine Terminal Alkyne Conditions Catalyst System Pd(PPh₃)₂Cl₂ / CuI Base Et₃N Solvent THF Start->Conditions Reagents Reaction Reaction at Room Temperature Conditions->Reaction Reaction Conditions Product 4-Alkynyl-2-chloro-3-methoxypyridine Reaction->Product Yields

Sources

Application

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromopyridines

Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and drug development professionals.[1][2]

This document provides detailed application notes and protocols specifically for the Buchwald-Hartwig amination of 4-bromopyridines. While the general principles of the reaction are well-established, the electronic properties and potential for catalyst inhibition by pyridine substrates introduce specific challenges that require careful consideration and optimization of reaction conditions.

The Challenge of 4-Bromopyridines

The nitrogen atom in the pyridine ring significantly influences its electronic properties, rendering it electron-deficient. This can affect the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination. Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of unreactive complexes. Therefore, the choice of ligand, base, and solvent is particularly critical for the successful amination of 4-bromopyridines.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][4][5] A generalized mechanism is depicted below. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide (4-bromopyridine). The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[2]

Buchwald_Hartwig_Cycle cluster_product Product Formation Pd(0)L Pd(0)L Oxidative Addition Complex L-Pd(II)(Py)(Br) Pd(0)L->Oxidative Addition Complex 4-Bromopyridine Amine Coordination [L-Pd(II)(Py)(HNR'R'')]Br Oxidative Addition Complex->Amine Coordination Amine (HNR'R'') Amido Complex L-Pd(II)(Py)(NR'R'') Amine Coordination->Amido Complex Base, -HBase+Br- Amido Complex->Pd(0)L Reductive Elimination Product 4-(R'R''N)-Pyridine Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Schlenk flask under vacuum B Backfill with inert gas (Ar or N2) A->B C Add 4-bromopyridine, amine, base, Pd source, and ligand B->C D Add degassed solvent C->D E Heat to desired temperature with stirring D->E F Monitor reaction progress (TLC, LC-MS) E->F G Cool to room temperature F->G H Dilute with organic solvent and filter G->H I Wash with water and brine H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: General Procedure for Coupling with a Secondary Amine

This protocol is a starting point for the coupling of 4-bromopyridine with a secondary amine, such as morpholine.

Materials:

  • 4-Bromopyridine hydrochloride

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add sodium tert-butoxide (2.5 mmol).

  • In a separate vial, dissolve morpholine (1.2 mmol) in anhydrous, degassed toluene (5 mL).

  • Add the morpholine solution to the Schlenk tube via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Coupling with a Primary Amine

This protocol is a starting point for the coupling of 4-bromopyridine with a primary amine, such as aniline.

Materials:

  • 4-Bromopyridine hydrochloride

  • Aniline

  • Pd₂(dba)₃

  • BrettPhos

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)

  • Anhydrous, degassed dioxane

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and BrettPhos (0.03 mmol, 3 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed dioxane (5 mL) and aniline (1.1 mmol).

  • Add LiHMDS (1.0 M in THF, 2.2 mmol) dropwise to the stirred mixture.

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Inappropriate ligand or base- Impure reagents or solvent- Catalyst poisoning by pyridine substrate- Use a precatalyst or ensure complete reduction of Pd(II) source.- Screen different ligands and bases.- Use freshly distilled/dried solvents and pure reagents.- Increase catalyst and/or ligand loading.
Formation of side products (e.g., hydrodehalogenation) - Presence of water- Unfavorable reaction kinetics- Ensure strictly anhydrous conditions.- Lower the reaction temperature and/or change the solvent.
Incomplete reaction - Insufficient reaction time or temperature- Catalyst deactivation- Increase reaction time and/or temperature.- Add a fresh portion of catalyst.

Conclusion

The Buchwald-Hartwig amination of 4-bromopyridines is a powerful transformation for the synthesis of 4-aminopyridine derivatives, which are important building blocks in medicinal chemistry. Success in these couplings relies on the judicious selection of a bulky, electron-rich phosphine ligand, a suitable strong base, and an appropriate aprotic solvent. The protocols provided herein serve as a robust starting point for researchers, and with careful optimization, high yields of the desired products can be achieved.

References

  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [URL: https://www.chemsky.com/blog/chemical-insights-how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
  • Buchwald Ligands Review | Entegris. [URL: https://www.entegris.com/content/dam/web/resources/brochures/brochure-buchwald-ligands-review-13001.pdf]
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol - Benchchem. [URL: https://www.benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem. [URL: https://www.benchchem.
  • Role of the base in Buchwald-Hartwig amination - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25415484/]
  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. [URL: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/a-1313-5840.pdf]
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.

Sources

Method

synthesis of 4-aryl-2-chloro-3-methoxypyridines via cross-coupling

Application Note: High-Fidelity Synthesis of 4-Aryl-2-chloro-3-methoxypyridines via Regioselective Suzuki-Miyaura Coupling Executive Summary & Strategic Value The 4-aryl-2-chloro-3-methoxypyridine scaffold is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 4-Aryl-2-chloro-3-methoxypyridines via Regioselective Suzuki-Miyaura Coupling

Executive Summary & Strategic Value

The 4-aryl-2-chloro-3-methoxypyridine scaffold is a privileged motif in medicinal chemistry, serving as a critical intermediate for Type I and Type II kinase inhibitors (e.g., MAPK, PI3K pathways).[1] The presence of the 3-methoxy group provides unique solubility and conformational properties, but it introduces significant steric and electronic complexity during synthesis.[1]

This guide details the regioselective Suzuki-Miyaura cross-coupling of 2,4-dichloro-3-methoxypyridine.[1] Unlike simple pyridines, the 3-methoxy substituent exerts a "ortho-effect," influencing the oxidative addition of palladium.[1] By exploiting the inherent electronic disparity between the C4 and C2 positions, researchers can achieve exclusive C4-arylation while preserving the C2-chloride for subsequent diversification (e.g.,


 amination).[2]

Mechanistic Grounding: The Regioselectivity Logic

To achieve high yields, one must understand the causality of the reaction. The starting material, 2,4-dichloro-3-methoxypyridine, presents two electrophilic sites.[1]

  • Electronic Bias: The C4 position is para to the pyridine nitrogen, making it highly electron-deficient and susceptible to oxidative addition by Pd(0). The C2 position, while also activated, is adjacent to the nitrogen lone pair, which can coordinate with metal centers but often reduces the rate of oxidative addition compared to C4 in standard phosphine-ligated systems.[1]

  • Steric Differentiation: The 3-methoxy group creates a crowded environment.[1]

    • C2 Site: Flanked by the ring Nitrogen and the 3-OMe group.[1]

    • C4 Site: Flanked by the 3-OMe group and a hydrogen atom (C5).

The following diagram illustrates the kinetic pathway favoring C4-functionalization:

Regioselectivity SM 2,4-Dichloro- 3-methoxypyridine TS_C4 TS: C4-Oxidative Addition (Sterically Favored) SM->TS_C4 Fast (k1) TS_C2 TS: C2-Oxidative Addition (Sterically Hindered) SM->TS_C2 Slow (k2) Pd Pd(0) Catalyst Pd->TS_C4 Pd->TS_C2 Int_C4 C4-Pd(II) Species TS_C4->Int_C4 Int_C2 C2-Pd(II) Species TS_C2->Int_C2 Prod Target: 4-Aryl-2-chloro- 3-methoxypyridine Int_C4->Prod Transmetallation & Red. Elim. ByProd Impurity: 2-Aryl isomer Int_C2->ByProd

Figure 1: Kinetic pathway demonstrating the preferential oxidative addition at C4 due to steric relief and electronic activation.

Experimental Protocol

This protocol is designed for scalability and reproducibility . It utilizes a biphasic solvent system to solubilize inorganic bases while maintaining organic solubility for the catalyst.

Materials Checklist
ReagentEquiv.RoleCritical Note
2,4-Dichloro-3-methoxypyridine 1.0SubstrateEnsure purity >97% to avoid regio-scrambling.
Aryl Boronic Acid 1.05 - 1.1Coupling PartnerExcess >1.1 eq may promote bis-coupling.[1]
Pd(PPh3)4 0.03 - 0.05CatalystTetrakis is standard. Use Pd(dppf)Cl2 for sterically hindered boronic acids.
Na2CO3 (2.0 M aq) 2.5BaseK2CO3 or Cs2CO3 can be used if reaction is sluggish.
1,4-Dioxane N/ASolventPreferred over THF for higher boiling point (101°C).
Step-by-Step Methodology

Step 1: Inert Setup

  • Charge a round-bottom flask (or microwave vial) with 2,4-dichloro-3-methoxypyridine (1.0 equiv) and the Aryl Boronic Acid (1.05 equiv).[1]

  • Add Pd(PPh3)4 (3-5 mol%).

  • Seal the vessel and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

Step 2: Solvent Degassing & Addition [1]

  • Separately sparge 1,4-Dioxane and 2.0 M Na2CO3 with nitrogen for 15 minutes.

  • Add the degassed Dioxane (concentration ~0.1 M relative to pyridine) and Na2CO3 solution to the reaction vessel via syringe.

Step 3: Reaction & Monitoring

  • Heat the mixture to 80–90 °C .

    • Note: Do not exceed 100 °C initially. Higher temperatures increase the energy available to overcome the activation barrier for C2-coupling, eroding regioselectivity.[1]

  • Monitor via TLC or LC-MS at 2 hours.

    • Target: Disappearance of starting material.

    • Observation: The C4-product usually runs slightly more polar than the starting dichloride but less polar than the bis-coupled byproduct.[1]

Step 4: Workup & Purification [1]

  • Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate layers. Extract aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[3]

  • Purification: Silica gel chromatography.

    • Gradient: 0% → 30% EtOAc in Hexanes.

    • Tip: The 3-methoxy group makes the product distinct by NMR (

      
       singlet ~3.8-4.0 ppm).[1]
      

Advanced Optimization & Troubleshooting

If the standard protocol fails, apply these corrective measures based on the specific failure mode.

Failure ModeRoot CauseCorrective Action
Low Conversion Oxidative addition is stalled.[1]Switch to electron-rich, bulky ligands like XPhos or SPhos (precatalyst G2/G3/G4) to facilitate oxidative addition into the C-Cl bond.[1]
Loss of Regioselectivity (C2 + C4 mix) Temperature too high or Ligand too small.Lower temperature to 60 °C. Use bulky ligands (e.g., P(t-Bu)3 ) that cannot physically fit into the crowded C2 pocket.
Hydrodechlorination Protodeborylation of intermediate.Ensure solvents are strictly degassed. Switch base to anhydrous K3PO4 in Toluene.
Bis-Coupling (C2 & C4) Excess Boronic Acid.[4]Strictly limit Boronic Acid to 1.0 equiv. Add the boronic acid slowly (syringe pump) to keep its instantaneous concentration low.
Workflow Visualization

Workflow Start Start: Weigh Reagents (Inert Atmosphere) Solvent Degas Solvents (Dioxane/aq. Na2CO3) Start->Solvent Reaction Heat to 85°C Time: 2-6 Hours Solvent->Reaction Check LC-MS Check: SM Consumed? Reaction->Check Check->Reaction No (Extend Time/Add Cat) Workup Aq. Workup (EtOAc/Brine) Check->Workup Yes Purify Column Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis of 4-aryl-2-chloro-3-methoxypyridines.

References

The following authoritative sources support the mechanistic claims and protocols described above:

  • Regioselective Coupling in 2,4-Dichloropyridines

    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[1]

    • Source:J. Am. Chem. Soc.[2][5] / PMC.

    • Relevance: Establishes the baseline C4-selectivity for Suzuki couplings in 2,4-dichloropyridine systems.
    • URL:[Link]

  • Microwave-Assisted Protocols & Solvent Effects

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[1]

    • Source:Molecules (MDPI).
    • Relevance: Validates the use of Pd(PPh3)4 and carbonate bases for C4-selective arylation in analogous dichloro-heterocycles.
    • URL:[Link]

  • General Suzuki-Miyaura Methodology

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • Relevance: Provides foundational data on base/solvent selection and troubleshooting oxid
    • URL:[Link]

  • Catalyst Speciation & Loading

    • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the C
    • Source:Org.[5][6][7][8][9] Process Res. Dev. (ACS).

    • Relevance: Discusses the impact of catalyst loading and ligand r
    • URL:[Link]

Sources

Application

Advanced Protocol: Regioselective Lithiation and Functionalization of 3-Methoxypyridine Derivatives

This Application Note and Protocol guide is designed for researchers and drug discovery professionals focusing on the functionalization of pyridine scaffolds. Strategic Overview & Mechanistic Insight The functionalizatio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug discovery professionals focusing on the functionalization of pyridine scaffolds.

Strategic Overview & Mechanistic Insight

The functionalization of 3-methoxypyridine is a pivotal transformation in medicinal chemistry, granting access to polysubstituted pyridine scaffolds found in alkaloids (e.g., magellanine-type) and kinase inhibitors. However, the pyridine ring is electron-deficient and susceptible to nucleophilic attack, while the presence of the 3-methoxy group introduces competing directing effects.

The Regioselectivity Challenge: C2 vs. C4

The lithiation of 3-methoxypyridine is governed by the principles of Directed Ortho Metalation (DoM) . Two sites are activated for deprotonation, but they are kinetically and thermodynamically distinct:

  • C2 Position (Kinetic Control): This is the privileged site for lithiation using standard organolithium bases (e.g., LiTMP, LDA,

    
    -BuLi). The selectivity arises from the Complex-Induced Proximity Effect (CIPE) , where the lithium cation coordinates simultaneously with the pyridine nitrogen and the methoxy oxygen, positioning the base for deprotonation at C2. Additionally, the inductive electron-withdrawing effect of the ring nitrogen acidifies the C2 proton (
    
    
    
    ~26-27).
  • C4 Position (Thermodynamic/Coordination Control): Accessing the C4 position is challenging. It typically requires either (a) blocking the C2 position, or (b) using specific bimetallic bases (e.g., LiTMP-Zn(TMP)

    
    ) that favor a coordination geometry stabilizing the C4-metalated species, often driven by the specific bite angle of the methoxy chelation which can favor 4-position removal under thermodynamic equilibration.
    
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways for C2 vs. C4 lithiation based on reagent selection.

LithiationPathways Start 3-Methoxypyridine Base1 Kinetic Base (LiTMP / n-BuLi, -78°C) Start->Base1 Base2 Bimetallic Base (LiTMP-Zn(TMP)2, RT) Start->Base2 TS_C2 Transition State A (N-Li-O Chelation) Base1->TS_C2 Fast Deprotonation TS_C4 Transition State B (Remote Stabilization) Base2->TS_C4 Equilibrating Conditions Prod_C2 C2-Lithio Species (Kinetic Product) TS_C2->Prod_C2 Prod_C4 C4-Metalated Species (Thermodynamic Product) TS_C4->Prod_C4 Prod_C2->Prod_C4 Li Migration (Rare/Slow)

Figure 1: Divergent lithiation pathways. Standard lithiation favors C2 via N-Li-O chelation. Specialized bases or equilibration favor C4.

Critical Parameters & Reagent Selection

Success in these protocols relies on strict control of three variables:

ParameterRecommendationRationale
Base LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)Preferred over

-BuLi to prevent nucleophilic attack on the pyridine ring (C2 or C6 addition). LiTMP is non-nucleophilic and highly basic.
Solvent THF (Anhydrous)Essential for CIPE. THF coordinates Li+, breaking down aggregates and facilitating the chelation required for ortho-lithiation.
Temperature -78°C (for C2) vs 0°C/RT (for C4/Zn)Kinetic C2-lithiation requires cryogenic temperatures to prevent "lithium dance" (scrambling) or dimerization.
Additives ZnCl

/ TMEDA
Used in Protocol B to switch selectivity to C4 via transmetalation/equilibration logic.

Experimental Protocols

Protocol A: Regioselective C2-Functionalization (Kinetic Control)

Objective: Introduction of electrophiles (aldehydes, halogens, borates) exclusively at the C2 position.

Reagents:

  • 3-Methoxypyridine (1.0 equiv)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv)

  • 
    -BuLi (1.1 equiv, 2.5 M in hexanes)
    
  • THF (Anhydrous)

  • Electrophile (e.g., DMF, I

    
    , B(OMe)
    
    
    
    ) (1.2–1.5 equiv)

Step-by-Step Procedure:

  • Base Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and TMP. Cool to 0°C .[1][2] Dropwise add

    
    -BuLi.[2] Stir for 30 min to generate LiTMP.
    
  • Substrate Addition: Cool the LiTMP solution to -78°C (acetone/dry ice bath).

  • Lithiation: Dissolve 3-methoxypyridine in a minimal amount of THF and add it dropwise to the base over 10 minutes. Crucial: Maintain internal temperature below -70°C.[3]

  • Incubation: Stir at -78°C for 1 to 2 hours . The solution typically turns bright yellow/orange, indicating anion formation.

  • Quench: Add the electrophile (neat or in THF) rapidly.

    • For DMF: Stir 30 min at -78°C, then warm to RT.

    • For Iodine: Dissolve I

      
       in THF, add at -78°C.
      
  • Workup: Quench with sat. NH

    
    Cl (aq).[4] Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[2][5]

Expected Outcome: >90% regioselectivity for C2-substitution.

Protocol B: Regioselective C4-Functionalization (Transmetalation Approach)

Objective: Accessing the elusive C4 position using a mixed Li-Zn base system. This method bypasses the need for C2-blocking groups.

Reagents:

  • 3-Methoxypyridine (1.0 equiv)

  • TMP (3.0 equiv)

  • 
    -BuLi (3.0 equiv)
    
  • ZnCl

    
    [6]•TMEDA complex (1.0 equiv) [Prepared by mixing ZnCl
    
    
    
    (1.0 eq) and TMEDA (1.0 eq) in THF]

Step-by-Step Procedure:

  • Base Generation (in situ): In a Schlenk tube, prepare LiTMP (3.0 equiv) in THF at 0°C.

  • Zincate Formation: Add ZnCl

    
    •TMEDA (1.0 equiv) to the LiTMP solution. Stir for 15 min to form the active TMP-Zn-Li complex .
    
  • Metalation: Add 3-methoxypyridine (1.0 equiv) at room temperature (25°C).

  • Incubation: Stir at RT for 2 hours . Unlike Protocol A, this thermodynamic equilibration favors the C4-zincated species due to the specific coordination geometry of the methoxy group with the Zinc/Lithium cluster.

  • Electrophile Trapping: Add the electrophile (e.g., I

    
    ) and stir for 1 hour.
    
  • Workup: Standard aqueous workup (NH

    
    Cl/EtOAc).
    

Expert Note: If this specialized base is unavailable, the alternative strategy is C2-Blocking :

  • Perform Protocol A using a silyl electrophile (TMSCl) to install a TMS group at C2.

  • Perform a second lithiation (LiTMP/THF); the sterics of C2-TMS and the directing effect of C3-OMe will force lithiation to C4 .

  • Remove TMS (if desired) using TBAF.

Workflow & Troubleshooting Guide

Experimental Workflow Diagram

Workflow Setup Setup: Flame-dry glassware, Argon atm. Solvent: Anhydrous THF BaseGen Base Generation (LiTMP: TMP + nBuLi @ 0°C) Setup->BaseGen Decision Target Regioisomer? BaseGen->Decision PathC2 Path A: C2-Target Cool to -78°C Add 3-OMe-Py Decision->PathC2 Kinetic (C2) PathC4 Path B: C4-Target Add ZnCl2•TMEDA Add 3-OMe-Py @ RT Decision->PathC4 Thermo (C4) Quench Electrophile Addition (DMF, I2, etc.) PathC2->Quench PathC4->Quench Workup Workup: NH4Cl quench Extraction (EtOAc) Quench->Workup

Figure 2: Operational workflow for selecting between Kinetic (C2) and Thermodynamic (C4) functionalization.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield / SM Recovery Wet solvent or atmosphereRe-distill THF over Na/Benzophenone; ensure strict Argon line integrity.
C2/C4 Mixtures Temperature fluctuationFor C2: Ensure -78°C is maintained during addition. Warming promotes equilibration to C4 or scrambling.
Dimerization (Biaryl formation) Oxidative couplingEnsure the lithiated intermediate is not exposed to trace O

. Degas solvents thoroughly.
Nucleophilic Attack (Ring) Use of

-BuLi directly
Switch to LiTMP or LDA . The bulky amide prevents nucleophilic addition to the C=N bond.

References

  • Snieckus, V. (1990).[3] Directed ortho metalation.[3][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.

  • Gros, P. C., & Fort, Y. (2002). Lithium–zinc combinations for the regioselective metalation of pyridines. European Journal of Organic Chemistry. (Contextualizes Li-Zn bases for C4 selectivity).
  • Comins, D. L., & O'Connor, S. (1984). Regioselective substitution of pyridines. Advances in Heterocyclic Chemistry.

  • Mongin, F., & Queguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines. Tetrahedron.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselectivity in 2,4-Dihalo-3-Alkoxypyridines

Topic: Improving Regioselectivity in 4-Bromo-2-chloro-3-methoxypyridine Coupling Ticket ID: PYR-REGIO-042 Support Level: Tier 3 (Senior Application Scientist) Diagnostic Overview: The Mechanistic Hierarchy Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Regioselectivity in 4-Bromo-2-chloro-3-methoxypyridine Coupling Ticket ID: PYR-REGIO-042 Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Overview: The Mechanistic Hierarchy

Welcome to the technical support center. You are likely working with 4-Bromo-2-chloro-3-methoxypyridine and attempting a Suzuki-Miyaura cross-coupling. The primary challenge here is distinguishing between the C4-Bromo and C2-Chloro sites while managing the steric and electronic influence of the C3-Methoxy group.

The Selectivity Matrix

To achieve high regioselectivity, you must exploit the kinetic differences in oxidative addition.

  • Leaving Group Ability (The Primary Driver): Palladium(0) oxidative addition is generally faster for C–Br bonds than C–Cl bonds due to weaker Bond Dissociation Energy (BDE).

    • Target: C4-Coupling (Reaction at Br).[1][2]

  • Electronic Activation (The Competing Force): The C2 position is

    
     to the pyridine nitrogen. The inductive effect (
    
    
    
    ) of the nitrogen makes C2 highly electron-deficient and activated for oxidative addition, sometimes rivaling the C4-Br reactivity if the catalyst is too active.
  • The "3-Methoxy" Effect (The Moderator):

    • Sterics: The C3-OMe group exerts steric pressure on both C2 and C4. However, C2 is "doubly flanked" (by the ring Nitrogen and the C3-OMe), making it more sterically congested than C4.

    • Electronics: The mesomeric donation (

      
      ) of the methoxy group increases electron density in the ring. This slightly deactivates the entire ring toward oxidative addition compared to a bare dihalopyridine. This is beneficial.  It slows the overall reaction rate, allowing the catalyst to discriminate more effectively between the weaker C–Br bond and the stronger C–Cl bond.
      

Troubleshooting Guide & FAQs

Use this section to diagnose specific failures in your current workflow.

Issue 1: "I am getting a mixture of C4 (desired) and C2 (undesired) products."

Diagnosis: Your catalytic system is likely too active or the temperature is too high. When the catalyst is hyper-active (e.g., using SPhos, XPhos, or bulky NHC ligands), the "activation energy barrier" difference between C–Br and C–Cl becomes negligible, leading to loss of selectivity.

  • Corrective Action 1 (Ligand Switch): Switch to "dampened" or standard phosphine ligands.

    • Recommended:dppf (1,1'-Bis(diphenylphosphino)ferrocene) or PPh3 . These ligands respect the Leaving Group hierarchy (Br > Cl).

    • Avoid: Buchwald dialkylbiaryl phosphines (SPhos, XPhos) or

      
       in the first step.
      
  • Corrective Action 2 (Temperature Control): Do not reflux immediately. Run the reaction at 60–70 °C . The C–Br bond will break at this temperature; the C–Cl bond usually requires >90 °C or reflux.

Issue 2: "The reaction is sluggish; starting material remains."

Diagnosis: The steric bulk of the C3-OMe is hindering the approach of the Pd-complex to the C4-Br site.

  • Corrective Action: Increase the solvent polarity to stabilize the polar transition state of the oxidative addition, or switch to a ligand with a wider bite angle that is still selective.

    • Try:Pd(dppf)Cl2 with higher catalyst loading (3-5 mol%).

    • Solvent: Switch from Toluene/Water to 1,4-Dioxane/Water or DME/Water . The higher boiling point and polarity of Dioxane help.

Issue 3: "I see hydrodehalogenation (product with H instead of Ar)."

Diagnosis: This is a "protodehalogenation" side reaction. It occurs when the transmetallation step is slow (due to sterics of the OMe group), allowing the Pd(II)-Ar species to undergo


-hydride elimination or abstract a proton from the solvent/base.
  • Corrective Action: Use anhydrous conditions for the base if possible, or minimize water.

    • Try: Switch base to Cs2CO3 or K3PO4 in dry Dioxane or DMF.

    • Note: If water is required for the boronic acid, ensure the solvent is thoroughly degassed (sparged with Argon for 20 mins) to prevent oxygen-promoted homocoupling or side reactions.

Validated Protocol: C4-Selective Suzuki Coupling

This protocol is designed to maximize C4-selectivity by utilizing the bond-strength difference while suppressing C2-activation.

Reagents:
  • Substrate: 4-Bromo-2-chloro-3-methoxypyridine (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (3 mol%)
    
    • Why: The ferrocenyl backbone provides a large bite angle that favors reductive elimination of the bulky product, while the aryl-phosphine nature maintains selectivity for Br over Cl.

  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Step-by-Step Workflow:
  • Charge: Add substrate, boronic acid, and Pd catalyst to a reaction vial equipped with a stir bar.

  • Inert: Seal the vial and cycle Vacuum/Argon (3x).

  • Solvent: Add degassed 1,4-Dioxane and the degassed aqueous

    
     solution via syringe.
    
  • Reaction: Heat to 70 °C (external oil bath temperature).

    • Critical: Do not overshoot to 100 °C initially.

  • Monitor: Check LCMS at 2 hours.

    • Target: Consumption of Br-SM. Retention of Cl-Product.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    

Decision Logic & Visualization

The following diagram illustrates the decision matrix for troubleshooting this specific coupling reaction.

TroubleshootingGuide Start Start: 4-Bromo-2-chloro-3-methoxypyridine + Boronic Acid CheckResult Analyze LCMS/NMR Result Start->CheckResult Result_Mix Mixture of C4 and C2 Products (Poor Selectivity) CheckResult->Result_Mix Selectivity Loss Result_NoRxn Low Conversion / SM Remaining CheckResult->Result_NoRxn Stalled Result_Dehal Hydrodehalogenation (Br replaced by H) CheckResult->Result_Dehal Side Rxn Result_Success Major Product: C4-Coupled (C2-Cl Intact) CheckResult->Result_Success Target Met Sol_LessActive Action: Switch to Pd(dppf)Cl2 or Pd(PPh3)4 Reduce Temp to 60°C Result_Mix->Sol_LessActive Sol_MoreHeat Action: Increase Temp to 80-90°C Switch Solvent to Dioxane Result_NoRxn->Sol_MoreHeat Sol_Dry Action: Degas solvents thoroughly Use Anhydrous Base (Cs2CO3) Result_Dehal->Sol_Dry Sol_LessActive->CheckResult Retest Sol_MoreHeat->CheckResult Retest Sol_Dry->CheckResult Retest

Caption: Decision matrix for optimizing regioselectivity in 2,4-dihalo-3-alkoxypyridine coupling.

Comparative Data: Leaving Group Reactivity

The following table summarizes why the C4-Br is the preferred target over C2-Cl in Pd-catalyzed systems, despite the electronic activation of C2.

FeatureC4-Position (Bromo)C2-Position (Chloro)Impact on Protocol
Bond Energy (BDE) ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)Pd(0) inserts into C-Br faster (Kinetic Control).
Electronic Effect Para to N (Activated)Ortho to N (Highly Activated)C2 is electronically favored, but BDE overrides this if Temp is controlled.
Steric Environment Flanked by H and OMeFlanked by N(lone pair) and OMeC4 is more accessible; C2 is crowded.
Preferred Catalyst Mononuclear (

)
Bulky/Active (Pd-NHC, Pd-SPhos)Use "standard" catalysts to target C4.

References

  • Langer, P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl dihalides – understanding the trends for pharmaceutically important classes. Chemical Science.

  • Fairlamb, I. J. S. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society.

  • BenchChem Technical Guides. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide and Mechanism.

Sources

Optimization

Technical Support Center: Overcoming Poor Yields in SNAr Reactions of 3-Methoxypyridines

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 3-methoxypyridine scaffolds. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 3-methoxypyridine scaffolds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this notoriously unreactive substrate class. Here, we move beyond simple protocols to explain the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

The 3-methoxypyridine system presents a dual challenge for SNAr:

  • Positional Disadvantage: Nucleophilic attack at positions meta to the ring nitrogen (C3 and C5) is electronically disfavored because the negative charge of the intermediate Meisenheimer complex cannot be delocalized onto the electronegative nitrogen atom.[1][2]

  • Electronic Deactivation: The 3-methoxy group is an electron-donating group (EDG) via resonance, which further enriches the ring with electron density, repelling incoming nucleophiles and deactivating the substrate for SNAr.[3]

This guide provides a structured approach to overcoming these inherent hurdles.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during SNAr reactions with 3-methoxypyridine derivatives in a direct question-and-answer format.

Q1: My SNAr reaction with a 2-halo-3-methoxypyridine shows no conversion. What is the primary cause and my first step?

Answer: The primary cause is almost certainly insufficient activation of the pyridine ring. While a leaving group at the 2-position is typically favorable for SNAr, the powerful electron-donating effect of the adjacent 3-methoxy group can neutralize this advantage, rendering the ring insufficiently electrophilic for attack by the nucleophile.

Your first step is to re-evaluate the electronic properties of your substrate. The goal is to make the ring more electron-deficient.

Q2: How can I systematically increase the electrophilicity of the 3-methoxypyridine ring to promote the reaction?

Answer: There are three field-proven strategies to enhance ring electrophilicity. The choice depends on the stability of your starting material and the desired functional group tolerance.

  • Introduce a Strong Electron-Withdrawing Group (EWG): This is the most common and effective strategy. Placing a strong EWG (e.g., -NO₂, -CN, -CF₃) at the 5- or 6-position will significantly activate the ring towards nucleophilic attack. A Hammett analysis of substituted 2-halopyridines shows a strong correlation between electron-withdrawing substituents and increased reaction rates.[4]

  • Form a Pyridinium Salt: The pyridine nitrogen can be quaternized (e.g., N-alkylation) or oxidized to an N-oxide. This places a formal positive charge on the nitrogen, converting it into a powerful EWG that strongly activates the entire ring system. 2-substituted pyridinium compounds are excellent substrates for SNAr reactions.[5]

  • Utilize Lewis Acid Catalysis: A Lewis acid can coordinate to the pyridine nitrogen, withdrawing electron density and increasing the ring's electrophilicity. This approach avoids permanent modification of the substrate but requires screening of compatible Lewis acids.[6]

Troubleshooting Decision Workflow

start Low or No Yield in 3-Methoxy-Pyridine SNAr check_activation Is the ring sufficiently activated? (e.g., contains a strong EWG) start->check_activation add_ewg Strategy 1: Add EWG (e.g., -NO2, -CN at C5/C6) check_activation->add_ewg No form_salt Strategy 2: Form Pyridinium Salt (N-Oxidation / N-Alkylation) check_activation->form_salt No check_conditions Are reaction conditions optimal? check_activation->check_conditions Yes add_ewg->check_conditions form_salt->check_conditions optimize_lg Improve Leaving Group (F > Cl > Br > I) check_conditions->optimize_lg No optimize_sol Change Solvent (Use Dipolar Aprotic: DMSO, NMP) check_conditions->optimize_sol No optimize_temp Increase Temperature (Thermal or Microwave) check_conditions->optimize_temp No optimize_nuc Enhance Nucleophilicity (Stronger Base / Stronger Nucleophile) check_conditions->optimize_nuc No consider_alt Consider Alternatives (e.g., Buchwald-Hartwig Coupling) check_conditions->consider_alt Yes, still fails success Reaction Successful optimize_lg->success optimize_sol->success optimize_temp->success optimize_nuc->success

Caption: A decision tree for troubleshooting poor SNAr yields.

Q3: My activated substrate is still reacting sluggishly or not at all. How should I adjust the reaction conditions?

Answer: If your substrate is electronically activated but the reaction remains slow, you must rigorously optimize the core reaction parameters.

  • Leaving Group (LG): The nature of the leaving group is critical. The established reactivity order for SNAr is F > Cl ≈ Br > I .[4][7] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the ipso-carbon more electrophilic.[8][9] If you are using a chloro- or bromo-pyridine, switching to the analogous fluoro-pyridine can increase the reaction rate by several orders of magnitude.[8]

  • Solvent: Dipolar aprotic solvents like DMSO, DMF, NMP, and DMAc are the gold standard for SNAr. They excel at solvating the counter-ion of the nucleophile while leaving the nucleophile itself relatively "bare" and highly reactive. Using protic solvents like alcohols can drastically slow the reaction by hydrogen-bonding to the nucleophile.[10]

  • Base and Nucleophile: The nucleophile must be strong enough to attack the ring. If you are using a weak nucleophile (e.g., an alcohol or secondary amine), it must be fully deprotonated by a suitable base. Ensure your base is strong enough to completely deprotonate the nucleophile (pKa of base > pKa of nucleophile's conjugate acid). See Table 1 for guidance.

  • Temperature: Unreactive SNAr systems often require significant thermal energy. Do not hesitate to increase the temperature, often in the range of 100-150 °C.[11] Microwave irradiation is an excellent technique for safely reaching high temperatures and accelerating slow reactions.[12]

Q4: I am observing decomposition of my starting material or the formation of multiple side products. What are the likely causes?

Answer: This typically points to reaction conditions that are too harsh or a competing reaction pathway.

  • Order of Addition: When using very strong bases like NaH or KOtBu, add the base to the nucleophile first at a lower temperature to form the nucleophilic salt, then add the electrophile (your pyridine). Adding the base directly to the pyridine could promote side reactions.[13]

  • Solvent Stability: Some dipolar aprotic solvents, particularly DMF, can decompose at high temperatures to generate amine nucleophiles, leading to undesired byproducts. If you need to run your reaction above 120-130 °C, consider switching to a more thermally stable solvent like DMSO or NMP.

  • Competing Sites: If your molecule contains other electrophilic sites (e.g., esters, alkyl halides), they may compete with the SNAr reaction. In such cases, milder conditions (lower temperature, less aggressive base) may be necessary to achieve selectivity.

Part 2: Scientific FAQs

Q1: Mechanistically, why is nucleophilic attack at the C3-position of a pyridine ring so unfavorable?

Answer: The SNAr reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. For attack at the C2 or C4 positions, the negative charge can be delocalized via resonance directly onto the electronegative ring nitrogen, which creates a highly stable resonance contributor.[14][15] When attack occurs at the C3 or C5 position, no such resonance structure is possible, resulting in a significantly less stable intermediate and a much higher activation energy for the reaction.

Caption: Comparison of intermediate stability for C2 vs. C3 attack.

Q2: When should I abandon the SNAr approach and consider alternative synthetic strategies?

Answer: If you have a highly electron-rich 3-methoxypyridine (e.g., with additional electron-donating groups) and attempts at activation (N-oxidation, adding EWGs) are not feasible or successful, it is often more efficient to switch to a transition-metal-catalyzed cross-coupling reaction. Methods like the Buchwald-Hartwig amination are exceptionally robust for forming C-N bonds and do not rely on the electronic properties of the ring in the same way SNAr does.[6]

Part 3: Protocols & Data

Data Tables for Reaction Optimization

Table 1: Selection of Bases for SNAr Reactions

BaseStrengthCommon NucleophilesSolvent CompatibilityNotes
K₂CO₃, Cs₂CO₃ModeratePhenols, thiols, some aminesDMSO, DMF, NMP, MeCNCs₂CO₃ is more soluble and often more effective.
K₃PO₄ModerateAlcohols, secondary aminesToluene, Dioxane, t-Amyl AlcoholOften used in higher-boiling non-polar solvents.[8]
KOtBuStrongAlcohols, amides, N-heterocyclesTHF, Dioxane, TolueneMust be run under anhydrous conditions.[11]
NaHVery StrongAlcohols, amides, weakly acidic N-HTHF, Dioxane, DMF (use caution)Requires strict anhydrous conditions. Reacts with many solvents.
DBU, DIPEANon-nucleophilicUsed to neutralize acid byproductMeCN, DMSO, NMPUsed when the nucleophile is already potent (e.g., R-NH₂).

Table 2: Recommended Solvents for SNAr

SolventTypeBoiling Point (°C)Key Advantages
DMSODipolar Aprotic189Excellent solvating power, high thermal stability.
NMPDipolar Aprotic202High boiling point, good alternative to DMF.
DMFDipolar Aprotic153Very common, but less thermally stable.
DioxaneEthereal101Good for reactions with strong bases like NaH.
THFEthereal66Lower boiling, suitable for highly reactive systems.
t-Amyl AlcoholProtic102Can serve as a solvent for specific base systems (e.g., K₃PO₄).[8]
Experimental Protocols
Protocol 1: SNAr of an Activated Fluoropyridine with a Secondary Amine

This protocol describes a general procedure for the reaction of an activated substrate, 2-fluoro-3-methoxy-5-nitropyridine, with morpholine.

Materials:

  • 2-Fluoro-3-methoxy-5-nitropyridine (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Potassium Carbonate (K₂CO₃, 2.0 eq.)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon atmosphere setup.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add potassium carbonate (2.0 eq.).

  • Add anhydrous DMSO to the flask to achieve a final concentration of approximately 0.2 M with respect to the starting electrophile.

  • Add the 2-fluoro-3-methoxy-5-nitropyridine (1.0 eq.) to the stirred suspension.

  • Add morpholine (1.2 eq.) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholino)-3-methoxy-5-nitropyridine.

References

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • Organic Chemistry Portal. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • Umirzakov, B., et al. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Habibi, A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.
  • Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?
  • VTechWorks. (n.d.).
  • ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
  • Semantic Scholar. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction.
  • Wikipedia. (n.d.).
  • University of Calgary. (n.d.). Reaction Examples.
  • Chemistry Stack Exchange. (n.d.). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?
  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
  • Sazama, G. T., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Royal Society of Chemistry.
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Mahdhaoui, F., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun.
  • Sign in. (n.d.).
  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • PMC. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
  • The Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Umirzakov, B., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • OSTI.gov. (n.d.).
  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • ChemRxiv. (n.d.).
  • Organic Chemistry Portal. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress.
  • Chemistry LibreTexts. (2025). 16.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ChemHelp ASAP. (2020).

Sources

Optimization

Technical Support Center: Ligand Poisoning in Pyridine-Palladium Catalysis

Status: Operational Ticket ID: PYR-PD-001 Assigned Specialist: Senior Application Scientist Topic: Overcoming Ligand Poisoning and Catalyst Deactivation in Pyridine Cross-Couplings Executive Summary: The "Pyridine Parado...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-PD-001 Assigned Specialist: Senior Application Scientist Topic: Overcoming Ligand Poisoning and Catalyst Deactivation in Pyridine Cross-Couplings

Executive Summary: The "Pyridine Paradox"

The Problem: Pyridines are ubiquitous in medicinal chemistry but act as "Trojan Horses" in palladium catalysis. The pyridine nitrogen possesses a localized lone pair orthogonal to the


-system, making it a potent 

-donor. It competitively binds to the electrophilic Pd(II) center, displacing your engineered ligands (phosphines) or blocking the vacant coordination site required for oxidative addition.

The Symptom: Reactions start with high velocity but stall at 20–40% conversion. Adding more catalyst often fails to restart the reaction because the substrate itself is the inhibitor.

This guide provides a root-cause analysis and engineered solutions using Steric Exclusion Strategies and Next-Generation Precatalysts .

Module 1: Diagnostic Workflow

Before changing ligands, you must confirm if the issue is Catalyst Poisoning (deactivation by substrate/product) or Catalyst Decomposition (thermal/oxidative death).

Protocol: The Kinetic Spike Test

Do not rely on end-point TLC. You need kinetic data.

  • Setup: Run your standard reaction (Reaction A). Monitor conversion by HPLC/GC at

    
     min.
    
  • The Stall: Once conversion plateaus (e.g., at 40%), split the reaction into two vials.

    • Vial 1 (Control): Continue heating.

    • Vial 2 (Spike): Add fresh catalyst (same mol% as initial).

  • Analysis:

    • Scenario A (Poisoning): Vial 2 shows no or minimal rate increase. The substrate/product concentration is high enough to immediately poison the new Pd centers.

    • Scenario B (Thermal Death): Vial 2 resumes the initial rate. The original catalyst died due to instability, not poisoning.

Visual Diagnostic Logic

DiagnosticTree Start Reaction Stalls < 50% Conversion Spike Perform Kinetic Spike Test (Add fresh catalyst) Start->Spike Result Does reaction restart? Spike->Result Yes YES: Catalyst Instability Result->Yes Rate Recovers No NO: Ligand Poisoning Result->No No Rate Change Sol1 Solution: Switch to Pd-G3/G4 or PEPPSI (Thermal Stability) Yes->Sol1 Sol2 Solution: Steric Bulk Strategy (Buchwald/NHC Ligands) No->Sol2

Figure 1: Decision tree for diagnosing catalyst failure modes.

Module 2: The Solution – Steric Exclusion

To prevent pyridine from binding to Palladium, you must build a "steric wall" around the metal center. This is achieved using Dialkylbiaryl Phosphines (Buchwald Ligands) or Bulky NHCs (PEPPSI) .

Mechanism of Action

Standard ligands like PPh


 or dppf leave the Pd center exposed. Pyridine (

) easily displaces them:

Bulky ligands (e.g., XPhos, PEPPSI-IPr) create a crowded environment where the small pyridine molecule cannot coordinate effectively, but the oxidative addition can still occur.
Ligand Selection Matrix
Ligand ClassSpecific LigandBest For...Why it Works
Buchwald (Gen 3/4) XPhos / RuPhos General Amination / SuzukiThe isopropyl/cyclohexyl groups on the phosphine create a "roof" over the Pd, blocking N-coordination.
Buchwald (Gen 3/4) BrettPhos / tBuBrettPhos Primary Amines / AmidesExtreme bulk prevents bis-ligation of the amine and shuts down pyridine poisoning.
NHC (PEPPSI) PEPPSI-IPr Difficult Negishi / SuzukiThe NHC-Pd bond is stronger than Phosphine-Pd, preventing ligand dissociation.[1]
NHC (PEPPSI) PEPPSI-IPent Sterically Demanding / High Poisoning The "Pent" (isopentyl) groups provide a flexible steric wall, superior to IPr for tetra-ortho-substituted systems.
Visual Mechanism: The Off-Cycle Trap

PoisoningMech cluster_active Active Catalytic Cycle Pd0 L-Pd(0) PdII L-Pd(II)-Ar-X Pd0->PdII Oxidative Add. PdII->Pd0 Reductive Elim. Resting [L-Pd-Pyridine] Inactive Resting State PdII->Resting Coordination (k_bind) Pyridine Pyridine Substrate (The Poison) Pyridine->Resting Resting->PdII Dissociation (k_off) Note Bulky Ligands (XPhos) increase k_off and decrease k_bind Note->Resting

Figure 2: The competitive binding pathway. Pyridine siphons active Pd(II) into an inactive resting state.[2] Bulky ligands shift the equilibrium back to the active cycle.

Module 3: Reaction Engineering & Protocols

Why Precatalysts Matter (G3/G4 vs. In-Situ)

Traditional generation (Pd


(dba)

+ Ligand) requires an "induction period" to form the active species. During this slow activation, pyridine substrates can intercept the Pd precursors, forming irreversible aggregates (Palladium Black).

Recommendation: Use Pd-G4 (Buchwald) or Pd-PEPPSI precatalysts. These contain a pre-formed Pd-Ligand bond and activate immediately upon exposure to base/reductant, outcompeting the poisoning process.

Gold Standard Protocol: Suzuki Coupling of 2-Chloropyridine

Target: Coupling a poison-prone 2-chloropyridine with a boronic acid.

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (1.0 – 2.0 mol%) — Chosen for maximum steric protection.

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) — Mild base prevents side reactions.
  • Solvent: 1,4-Dioxane/H

    
    O (4:1) — Biphasic systems often help solubilize inorganic bases while keeping Pd in the organic phase.
    

Step-by-Step:

  • Charge Solids: Add aryl halide (1.0 equiv), boronic acid (1.5 equiv), K

    
    CO
    
    
    
    , and Pd-PEPPSI-IPent to a vial equipped with a stir bar.
  • Inert Atmosphere: Seal and purge with Argon/N

    
     for 5 minutes. Oxygen accelerates catalyst death, exacerbating poisoning.
    
  • Solvent Addition: Add sparged Dioxane/Water via syringe.

  • Activation: Heat to 60°C.

    • Note: PEPPSI catalysts are air-stable solids but form air-sensitive Pd(0) intermediates.

  • Monitoring: Check HPLC at 1 hour. If conversion is <50%, raise temperature to 80°C. The bulky IPent ligand is thermally stable up to 100°C+.

FAQ: Troubleshooting Specific Scenarios

Q1: I am using a 2-aminopyridine. The reaction barely starts. Why?

  • A: This is the "Chelation Effect." The pyridine nitrogen and the amine nitrogen can form a 4-membered chelate with Pd.

  • Fix: Use tBuBrettPhos Pd G4 . The extreme bulk of the tert-butyl groups on the ligand backbone physically prevents the pyridine nitrogen from approaching the metal, forcing the reaction through the amine nitrogen only.

Q2: Can I use Lewis Acids to tie up the pyridine?

  • A: In Negishi or Suzuki couplings, yes. Adding stoichiometric ZnCl

    
     or B(OiPr)
    
    
    
    can bind the pyridine nitrogen.
  • Warning: Do NOT do this in Buchwald-Hartwig aminations. The Lewis acid will bind your amine nucleophile, killing the reaction completely.

Q3: My product is a pyridine and it's poisoning the reaction as it forms (Product Inhibition).

  • A: This is common.[3] The solution is Standard Addition . Do not add all substrate at once. Use a syringe pump to add the aryl halide slowly over 2 hours. This keeps the ratio of [Catalyst] : [Poison] favorable for longer.

References & Authoritative Sources

  • Buchwald Ligand Design & Mechanism:

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • PEPPSI Catalyst System:

    • Organ, M. G., et al. (2006).[4] "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling." Chemistry – A European Journal.

  • Catalyst Poisoning Mechanisms:

    • Sherwood, J., et al. (2019). "Understanding the deactivation of Pd catalysts by pyridine." Catalysis Science & Technology.

  • Precatalyst Activation (G3/G4):

    • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on 4-Bromo-2-chloro-3-methoxypyridine Selectivity

Ticket ID: #PYR-3-OME-SEL Subject: Optimizing Regioselectivity in 4-Bromo-2-chloro-3-methoxypyridine Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are worki...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-3-OME-SEL Subject: Optimizing Regioselectivity in 4-Bromo-2-chloro-3-methoxypyridine Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 4-Bromo-2-chloro-3-methoxypyridine , a densely functionalized scaffold. The challenge lies in the competing reactivity of the C2-Chloro and C4-Bromo sites, further complicated by the C3-Methoxy group. The C3-OMe group exerts a "push-pull" electronic effect and significant steric crowding, making solvent selection the critical variable in controlling regioselectivity.

This guide breaks down the three primary reaction classes—SNAr , Metal-Halogen Exchange , and Cross-Coupling —and provides solvent-based troubleshooting to ensure you hit the correct carbon atom.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

The Challenge: Users often report a mixture of C4 and C2 substitution products. The Science: In 2,4-dihalopyridines, the C4 position is generally more reactive due to para-like conjugation with the ring nitrogen. The C4-Br is also a better leaving group than C2-Cl. However, the C3-OMe group creates steric hindrance that can destabilize the transition state for C4 attack, occasionally pushing reactivity toward C2 or stalling the reaction.

Solvent Effect Mechanism
  • Polar Aprotic (DMSO, DMF, NMP): These solvents strongly solvate cations (e.g., Na+, K+) but leave the nucleophilic anion "naked" and highly reactive. This lowers the activation energy for both C2 and C4 attack, often eroding selectivity.

  • Polar Protic (MeOH, EtOH): These solvents hydrogen-bond to the nucleophile, reducing its "hardness" and reactivity. This often improves selectivity for the electronically favored C4 position by making the reaction more sensitive to the lower activation energy of the C4 pathway.

  • Non-Polar (Toluene, THF): Often require phase-transfer catalysts (PTC) or crown ethers. These conditions favor "chelation control," where a metal cation might coordinate to the pyridine nitrogen and the C3-OMe oxygen, potentially directing attack to C2.

Troubleshooting Guide
SymptomProbable CauseSolvent Solution
Loss of Selectivity (C2/C4 mix) Reaction is too "hot"; Nucleophile is too aggressive.Switch to Protic: Change from DMF to Isopropanol or t-Amyl alcohol . The H-bonding tames the nucleophile, favoring the lower-energy C4-Br displacement.
No Reaction / Low Conversion C3-OMe steric hindrance is blocking the nucleophile.Switch to Polar Aprotic: Use DMSO or NMP at elevated temperature (80-100°C). The "naked" anion can overcome the steric barrier.
Unexpected C2 Substitution Chelation control is directing the nucleophile to C2.Add Co-Solvent: If using Toluene/THF, add 10-20% DMSO or HMPA to disrupt cation coordination to the ring nitrogen/OMe group.
SNAr Decision Pathway

SNAr_Pathway Start S_NAr Goal: C4 Substitution Solvent_Choice Select Solvent System Start->Solvent_Choice Aprotic Polar Aprotic (DMSO/DMF) Solvent_Choice->Aprotic Sterically Demanding Nu Protic Polar Protic (iPrOH/BuOH) Solvent_Choice->Protic Small/Hard Nu NonPolar Non-Polar (Toluene) Solvent_Choice->NonPolar Phase Transfer Result_A High Rate Lower Selectivity Aprotic->Result_A Result_B High Selectivity (C4) Slower Rate Protic->Result_B Result_C Possible C2 Attack (Chelation Control) NonPolar->Result_C

Caption: Solvent influence on SNAr regioselectivity outcomes.

Module 2: Metal-Halogen Exchange (Lithiation)

The Challenge: "Halogen Dance" (isomerization) and scrambling. The Science: Lithium-Halogen exchange is kinetically controlled. C4-Br exchanges faster than C2-Cl. However, the resulting C4-Lithio species is unstable because it is flanked by the C3-OMe group and the C5-H. It is prone to migrating to the thermodynamically more stable C2 or C6 position (Halogen Dance), or eliminating to form a pyridyne.

Solvent Effect Mechanism
  • Coordinating Solvents (THF): THF strongly coordinates lithium, breaking up aggregates. This makes the lithiating agent (e.g., n-BuLi) more basic and reactive. While this ensures rapid Br-Li exchange, it also accelerates the Halogen Dance rearrangement.

  • Non-Coordinating Solvents (Toluene/Hexane): In these solvents, organolithiums form tight aggregates (hexamers/tetramers). The reaction is slower but much more controlled. The lack of solvation stabilizes the C4-Lithio intermediate, preventing migration.

Troubleshooting Guide
SymptomProbable CauseSolvent Solution
Product Mixture (Scrambling) Halogen Dance (Li migration) occurred before quenching.Switch to Non-Polar: Use Toluene or Toluene/Et₂O (10:1) . The non-polar environment stabilizes the kinetic C4-Li intermediate.
Low Yield (Incomplete Exchange) Aggregation of n-BuLi is too strong in non-polar solvent.Add Additive: Keep Toluene but add TMEDA (1.1 equiv) . This breaks aggregates just enough to allow exchange without promoting rapid migration.
C2-Li Formation Temperature too high or solvent too polar (equilibrium reached).Cryogenic Control: Ensure reaction is at -78°C in Et₂O . Avoid THF if possible for strict kinetic control.

Module 3: Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)

The Challenge: Coupling at the wrong halogen (C2-Cl instead of C4-Br). The Science: Oxidative addition (OA) is the rate-determining step. Pd(0) inserts into C-Br faster than C-Cl. However, the bulky C3-OMe can sterically hinder the Pd-catalyst from approaching C4, pushing it toward the more accessible (though electronically less favorable) C2-Cl, or shutting down the reaction.

Solvent Effect Mechanism
  • Aqueous/Biphasic (Dioxane/H₂O, Toluene/H₂O): Water increases the effective concentration of the boronic acid/base species. High polarity stabilizes the charged Pd(II) intermediates.

  • Anhydrous/Polar (DMF, DMAc): High boiling points allow for higher temperatures, which might be necessary to force OA at the sterically crowded C4 position.

  • Ligand-Solvent Synergy: In non-polar solvents (Toluene), bulky ligands (e.g., P(t-Bu)₃) promote the formation of mono-ligated Pd species [Pd(L)], which are extremely active and selective for the C-Br bond.

Troubleshooting Guide
SymptomProbable CauseSolvent Solution
Coupling at C2-Cl Catalyst is non-selective; Temperature is too high.Use Toluene: Switch to Toluene at 60-80°C . Non-polar solvents often enhance the selectivity of phosphine ligands for the bromo- over the chloro-substituent.
No Reaction Steric crowding at C4 is preventing Oxidative Addition.Use DMF/Water: Switch to DMF/H₂O (4:1) at 100°C . The high polarity helps stabilize the transition state for the difficult OA step at the crowded C4 position.
Protodehalogenation (H replaces Br) Solvent is acting as a hydride source (common in alcohols).Avoid Alcohols: Do not use Ethanol/Methanol. Use Dioxane or THF .
Cross-Coupling Workflow

Coupling_Workflow Substrate 4-Bromo-2-chloro-3-methoxypyridine Condition1 Standard: Pd(PPh3)4 Dioxane/H2O Substrate->Condition1 Goal Target: C4-Coupling Check Check Selectivity Condition1->Check Success Success: >95% C4 Product Check->Success Clean Fail_C2 Fail: C2 Impurity Observed Check->Fail_C2 Mixture Fix_Solvent Switch Solvent: Toluene (Non-polar) Fail_C2->Fix_Solvent Step 1 Fix_Ligand Switch Ligand: Bulky (e.g., SPhos/XPhos) Fix_Solvent->Fix_Ligand Step 2 Fix_Ligand->Goal

Caption: Step-by-step optimization for C4-selective Suzuki coupling.

References

  • BenchChem. "A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol." BenchChem Technical Guides. Link

  • National Institutes of Health (NIH). "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." PMC, 2022. Link

  • Royal Society of Chemistry (RSC). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016. Link

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link

  • ResearchGate. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange." Arkivoc, 2021.[1] Link

Sources

Reference Data & Comparative Studies

Validation

13C NMR spectral data for 2-chloro-3-methoxypyridine derivatives

The following guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of 2-chloro-3-methoxypyridine derivatives. This document is structured to assist researchers in structural elucidation,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of 2-chloro-3-methoxypyridine derivatives. This document is structured to assist researchers in structural elucidation, distinguishing between regioisomers, and optimizing experimental protocols.

Introduction & Structural Significance

2-Chloro-3-methoxypyridine (CAS: 52605-96-6) is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and ligands for nicotinic acetylcholine receptors.[1] The juxtaposition of the chlorine atom (electron-withdrawing, potential leaving group) and the methoxy group (electron-donating) creates a unique electronic environment that significantly perturbs the pyridine ring's magnetic properties.[1]

Accurate assignment of the 13C NMR spectrum is essential for verifying regiochemistry, particularly when distinguishing between the 2,3-isomer and the thermodynamically stable 2,5-isomer often formed during nucleophilic aromatic substitution.[1]

Experimental Data & Assignment

The following data synthesizes experimental values from analogous systems (2-chloropyridine, 2-methoxypyridine) and predictive substituent chemical shift (SCS) additivity rules validated against literature sources such as Trecourt et al. (1994).

Table 1: 13C NMR Chemical Shift Assignments (CDCl3)
Carbon PositionTypeChemical Shift (δ, ppm)Signal CharacteristicsMechanistic Insight
C2 Quaternary (C-Cl)140.0 – 145.0 Low intensityDeshielded by electronegative Cl and N; slightly shielded by ortho-OMe effect.[1]
C3 Quaternary (C-OMe)150.0 – 154.0 Low intensityStrong ipso-deshielding by Oxygen.[1] Often the most downfield signal after C2 or C6.
C4 Methine (CH)118.0 – 122.0 High intensityShielded by ortho-resonance donation from OMe.[1]
C5 Methine (CH)122.0 – 125.0 High intensityMeta to OMe; less perturbed than C4.
C6 Methine (CH=N)142.0 – 146.0 High intensityTypical α-proton deshielding in pyridine ring.
OMe Methyl (CH3)56.0 – 57.0 High intensityCharacteristic methoxy region; slightly deshielded by ortho-Cl.

Note: Quaternary carbons (C2, C3) will exhibit significantly lower intensity due to lack of NOE enhancement and longer relaxation times (


).
Comparative Isomer Analysis

Distinguishing the 2,3-isomer from the 2,5-isomer is a common challenge.[1]

Feature2-Chloro-3-methoxypyridine2-Chloro-5-methoxypyridine
C-OMe Shift ~152 ppm (C3)~155 ppm (C5)
Shielded CH C4 (~120 ppm) is shielded by OMe.[1]C4 (~125 ppm) and C6 (~135 ppm) are perturbed differently.
Coupling (J) C4 shows strong coupling to H5.C4 shows coupling to H6 and H3.

Experimental Protocols

A. Synthesis of 2-Chloro-3-methoxypyridine

Rationale: Direct methylation of 2-chloro-3-hydroxypyridine is preferred over nucleophilic substitution on 2,3-dichloropyridine to avoid regio-scrambling.[1]

Protocol:

  • Reagents: Suspend 2-chloro-3-hydroxypyridine (1.0 eq) and

    
     (2.0 eq) in anhydrous DMF (0.5 M).
    
  • Alkylation: Add Iodomethane (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash combined organics with brine to remove DMF. Dry over

    
    .
    
  • Purification: Silica gel chromatography.

B. NMR Acquisition Parameters

To ensure detection of quaternary carbons (C2, C3), the following parameters are recommended:

  • Solvent:

    
     (Standard) or 
    
    
    
    (if solubility is poor). Note that
    
    
    may shift signals downfield by 0.5–1.0 ppm due to hydrogen bonding with the pyridine nitrogen.[1]
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias for quantitative integration.

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The quaternary C2 and C3 carbons have long

    
     relaxation times; a short D1 will suppress their signals.
    
  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

Visualizations

Workflow: Structural Elucidation Strategy

This diagram outlines the logical flow for assigning the 13C spectrum using 1D and 2D NMR techniques.

NMR_Elucidation Start Unknown Chloromethoxypyridine ProtonNMR 1H NMR Acquisition (Identify 3 aromatic H + 1 OMe) Start->ProtonNMR CarbonNMR 13C NMR Acquisition (Locate C-Cl and C-OMe) ProtonNMR->CarbonNMR Decision Are Quaternary Carbons Visible? CarbonNMR->Decision Optimize Increase D1 (Relaxation Delay) Increase Scans (NS) Decision->Optimize No HSQC 2D HSQC (Correlate H-C) Decision->HSQC Yes Optimize->CarbonNMR HMBC 2D HMBC (Long range H-C) HSQC->HMBC Assign Final Assignment: C2 (140-145), C3 (150-154) HMBC->Assign

Caption: Logic flow for the structural assignment of 2-chloro-3-methoxypyridine, emphasizing the optimization of relaxation delays for quaternary carbon detection.

Diagram: Chemical Shift Map & Substituent Effects

This diagram visualizes the electronic push-pull effects determining the chemical shifts.[1]

Chemical_Shifts cluster_legend Shift Legend C2 C2-Cl (140-145 ppm) Inductive Withdraw C3 C3-OMe (150-154 ppm) Resonance Donor C2->C3 Inductive Effect C3->C2 Ortho Effect C4 C4-H (118-122 ppm) Ortho Shielding C3->C4 Resonance Shielding C5 C5-H (122-125 ppm) Meta Position C6 C6-H (142-146 ppm) Alpha to Nitrogen Deshielded Deshielded (>140) Shielded Shielded (<125)

Caption: Visualization of electronic effects: C3 is deshielded by Oxygen, while C4 is shielded via resonance. C2 is deshielded by Chlorine and Nitrogen.

References

  • Trecourt, F., et al. (1994). "New syntheses of substituted pyridines via organometallic intermediates." Journal of Organic Chemistry, 59(21), 6173-6178. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • ChemicalBook. (2025). "2-Chloro-3-methoxypyridine Product & Spectral Data." Link

  • SpectraBase. (2025).[2] "13C NMR Data for Pyridine Derivatives." Wiley Science Solutions. Link

Sources

Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis and Fragmentation of Brominated Pyridines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, brominated pyridines represent a class of compounds with significant importance. Their...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, brominated pyridines represent a class of compounds with significant importance. Their presence in active pharmaceutical ingredients (APIs), synthetic intermediates, and potential metabolites necessitates robust analytical methods for their identification and characterization. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool in this endeavor, offering unparalleled mass accuracy and resolution. This guide provides an in-depth comparison of HRMS platforms and ionization techniques for the analysis of brominated pyridines, supported by an analysis of their characteristic fragmentation patterns.

The Analytical Imperative: Why HRMS for Brominated Pyridines?

The analysis of brominated pyridines presents a unique set of challenges and opportunities. The presence of the bromine atom, with its characteristic isotopic signature (79Br and 81Br in a nearly 1:1 ratio), provides a powerful diagnostic tool for their identification in complex matrices.[1][2] However, understanding the influence of the bromine atom's position on the pyridine ring on ionization efficiency and fragmentation pathways is crucial for confident structural elucidation. HRMS platforms, such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR), provide the mass accuracy required to determine elemental compositions and the resolution to separate isobaric interferences, making them the gold standard for this type of analysis.[3][4][5][6][7]

Ionization Techniques: A Comparative Analysis of ESI and APCI

The choice of ionization source is a critical first step in the HRMS analysis of brominated pyridines. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common techniques, each with its own set of advantages and limitations.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and ionizable compounds.[8][9] For pyridine derivatives, the basic nitrogen atom can be readily protonated in the positive ion mode, making ESI a viable option.

  • Mechanism: In ESI, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated analyte ions into the gas phase.

  • Advantages for Brominated Pyridines: Can be a gentle ionization method, often producing abundant protonated molecules ([M+H]+) with minimal in-source fragmentation. This is particularly useful for accurate molecular weight determination.

  • Considerations: ESI efficiency can be sensitive to the mobile phase composition and the presence of salts. Matrix effects, where other components in the sample suppress the ionization of the analyte of interest, can also be a concern.

Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is generally more suitable for less polar and more volatile compounds than ESI.[10][11]

  • Mechanism: In APCI, the sample is vaporized in a heated nebulizer and then ionized by a corona discharge. This creates reagent ions from the solvent vapor, which then transfer a proton to the analyte molecules.

  • Advantages for Brominated Pyridines: APCI can be more robust and less susceptible to matrix effects than ESI. It can efficiently ionize neutral or less polar pyridine derivatives. Studies have shown that pyridine itself can be efficiently ionized by both ESI and APCI.[8]

  • Considerations: APCI is a higher-energy process than ESI and may lead to more in-source fragmentation. Thermal degradation of labile compounds can also be a concern due to the heated nebulizer.

Head-to-Head Comparison:

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity High to moderateModerate to low
Ionization Mechanism Liquid-phase ionizationGas-phase chemical ionization
Typical Ions Formed [M+H]+, adducts[M+H]+, M+.
In-source Fragmentation Generally lowerCan be higher
Matrix Effects More susceptibleLess susceptible
Thermal Lability Suitable for labile compoundsPotential for thermal degradation

Recommendation: For most applications involving brominated pyridines, starting with ESI in positive ion mode is a logical first step due to the basicity of the pyridine nitrogen. However, if the compound is less polar or if significant matrix effects are observed with ESI, APCI should be considered as a valuable alternative.

High-Resolution Mass Analyzers: A Performance Showdown

The choice of mass analyzer significantly impacts the quality of data obtained in an HRMS experiment. The three most common high-resolution platforms are Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR).

Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments combine a quadrupole mass filter with a time-of-flight mass analyzer.

  • Principle: The quadrupole selects a precursor ion, which is then fragmented in a collision cell. The resulting fragment ions are then separated based on their time-of-flight to the detector.

  • Strengths: Q-TOFs offer a good balance of resolution (typically up to 50,000 FWHM), mass accuracy (1-3 ppm), and fast acquisition speeds, making them well-suited for coupling with fast chromatography techniques like UHPLC.[12] They also have a wide dynamic range.

  • Limitations: While their resolution is excellent for most applications, it is lower than that of Orbitrap and FT-ICR instruments.

Orbitrap: The Orbitrap is an ion trap-based mass analyzer where ions orbit a central spindle-like electrode.

  • Principle: The frequency of the ions' axial oscillation is inversely proportional to the square root of their mass-to-charge ratio. This frequency is detected and converted to a mass spectrum via a Fourier transform.

  • Strengths: Orbitrap instruments provide very high resolution (up to 500,000 FWHM or higher) and excellent mass accuracy (<1-2 ppm).[4][5][6][7] This allows for confident elemental composition determination and the resolution of fine isotopic structures.

  • Limitations: The scan speed of Orbitrap instruments can be slower than that of Q-TOFs, which may be a consideration for very fast chromatography. The dynamic range can also be more limited than that of Q-TOFs.[4]

Fourier-Transform Ion Cyclotron Resonance (FT-ICR): FT-ICR is the highest-performance mass spectrometry technique in terms of resolution and mass accuracy.

  • Principle: Ions are trapped in a strong magnetic field and excited into a circular orbit. The frequency of this cyclotron motion is inversely proportional to the ion's mass-to-charge ratio and is detected and converted to a mass spectrum via a Fourier transform.

  • Strengths: FT-ICR offers the highest available resolution (>1,000,000 FWHM) and mass accuracy (<1 ppm), enabling the analysis of highly complex mixtures and the fine-tuning of elemental compositions.

  • Limitations: FT-ICR instruments are the most expensive and require specialized maintenance, including cryogenic cooling for the superconducting magnet. Their scan speed is also the slowest of the three platforms.

Comparative Summary:

FeatureQ-TOFOrbitrapFT-ICR
Resolution (FWHM) Up to 50,000Up to 500,000+>1,000,000
Mass Accuracy 1-3 ppm<1-2 ppm<1 ppm
Scan Speed FastModerateSlow
Cost & Maintenance ModerateHighVery High
Primary Application General purpose, high-throughput screeningHigh-resolution screening, metabolomicsAnalysis of highly complex mixtures

Recommendation: For the routine analysis and identification of brominated pyridines and their metabolites, a Q-TOF or an Orbitrap instrument provides an excellent balance of performance and practicality. A Q-TOF is often favored for its high-throughput capabilities, while an Orbitrap excels when the highest resolution and mass accuracy are required for confident structural elucidation in complex matrices.

Unraveling the Fragmentation Patterns of Brominated Pyridines

Understanding the fragmentation patterns of brominated pyridines is key to their structural confirmation. Collision-Induced Dissociation (CID) is the most common tandem mass spectrometry (MS/MS) technique used to induce fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The electron ionization (EI) mass spectra of 2-, 3-, and 4-bromopyridine from the NIST database provide a foundational understanding of their fragmentation.[4][5][6] In EI, the molecular ion (M+•) is formed, which then undergoes fragmentation. While the ionization process in ESI and APCI is softer, the fundamental fragmentation pathways of the protonated molecule ([M+H]+) in CID will share similarities with the fragmentation of the M+• in EI.

A key characteristic to always look for is the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the 79Br and 81Br isotopes).[1][2]

Predicted Fragmentation Pathways under CID:

The fragmentation of protonated bromopyridines ([C5H5BrN]+) is expected to proceed through several key pathways:

  • Loss of HBr: This is a common fragmentation pathway for halogenated aromatic compounds. The protonated molecule can lose a molecule of hydrogen bromide to form a pyridyne radical cation.

  • Loss of Br•: The C-Br bond can cleave, leading to the loss of a bromine radical. This would result in a pyridinium ion.

  • Ring Opening and Fragmentation: The pyridine ring can undergo cleavage, leading to the formation of smaller fragment ions. Common losses include HCN and C2H2.

Influence of Bromine Position:

The position of the bromine atom on the pyridine ring is expected to influence the relative abundance of these fragment ions.

  • 2-Bromopyridine: The proximity of the bromine atom to the nitrogen may influence the stability of the resulting fragment ions. The loss of HBr might be a more favorable pathway.

  • 3-Bromopyridine: The bromine atom is further from the nitrogen, which may lead to a different distribution of fragment ions compared to the 2- and 4-isomers.

  • 4-Bromopyridine: The symmetrical nature of the 4-substituted pyridine may lead to more stable fragment ions and potentially a more intense molecular ion peak.

Visualizing Fragmentation Pathways:

fragmentation_pathway M [C5H5BrN]+ (Bromopyridinium ion) F1 [C5H4N]+ (Pyridinium ion) M->F1 - Br• F2 [C5H4NBr - HBr]+• (Pyridyne radical cation) M->F2 - HBr F4 [C3H3N]+• (Azacyclobutadiene radical cation) M->F4 - C2HBr F3 [C4H4]+• (Butadiyne radical cation) F2->F3 - HCN

Caption: Predicted fragmentation pathways of protonated bromopyridine.

Experimental Protocols: A Step-by-Step Guide

The following provides a detailed methodology for the HRMS analysis of brominated pyridines, adaptable for both Q-TOF and Orbitrap platforms.

1. Sample Preparation:

  • Standard Solutions: Prepare stock solutions of brominated pyridine standards in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Serially dilute the stock solutions to create calibration standards and working solutions.

  • Biological Samples (e.g., Plasma, Urine): For the analysis of metabolites, a sample cleanup and extraction step is necessary.

    • Protein Precipitation: For plasma samples, add 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.

    • Solid-Phase Extraction (SPE): For urine or other complex matrices, SPE can be used to clean up and concentrate the analytes of interest. Choose an appropriate SPE cartridge based on the polarity of the brominated pyridine and its metabolites.

2. LC-HRMS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is a good starting point for the separation of brominated pyridines.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically used to promote protonation and improve peak shape.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is suitable for most analytical columns.

  • HRMS Parameters:

    • Ionization Source: ESI in positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.

    • Mass Analyzer Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or targeted MS/MS.

    • Mass Range: Scan a mass range appropriate for the expected parent ions and fragments (e.g., m/z 50-500).

    • Resolution: Set the resolution to at least 10,000 FWHM for Q-TOF or 35,000 FWHM for Orbitrap to ensure accurate mass measurements.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) in dd-MS2 mode to obtain a comprehensive fragmentation pattern.

3. Data Analysis:

  • Elemental Composition: Use the accurate mass measurement of the precursor ion to determine its elemental composition using the instrument's software. The characteristic bromine isotope pattern will confirm the presence of one bromine atom.

  • Fragmentation Analysis: Analyze the MS/MS spectra to identify the characteristic fragment ions. Propose fragmentation pathways based on the observed neutral losses and the structures of the fragment ions.

  • Database Searching: For metabolite identification, search the obtained MS/MS spectra against relevant databases (e.g., METLIN, mzCloud).

Visualizing the Experimental Workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing & Interpretation SP1 Standard Solution or Biological Sample SP2 Protein Precipitation or SPE SP1->SP2 A1 UHPLC Separation (C18 column) SP2->A1 A2 Ionization (ESI+) A1->A2 A3 HRMS Analysis (Q-TOF or Orbitrap) A2->A3 A4 Full Scan MS & dd-MS2 (CID) A3->A4 DP1 Accurate Mass & Isotope Pattern Analysis A4->DP1 DP2 Fragmentation Pathway Elucidation DP1->DP2 DP3 Database Searching & Metabolite ID DP2->DP3

Caption: A typical workflow for the HRMS analysis of brominated pyridines.

Conclusion: A Powerful and Versatile Approach

The combination of modern ionization techniques and high-resolution mass spectrometry provides a powerful and versatile platform for the analysis of brominated pyridines. By carefully selecting the appropriate ionization source and mass analyzer, researchers can obtain high-quality data that enables confident identification and structural elucidation. A thorough understanding of the characteristic fragmentation patterns, guided by the principles outlined in this guide, is essential for interpreting the rich information contained within the mass spectra. As the demand for more sensitive and specific analytical methods continues to grow, HRMS will undoubtedly remain a cornerstone of research and development in fields where brominated pyridines play a critical role.

References

  • Macht, M. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. [Link]

  • MetwareBio. (n.d.). Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. MetwareBio. [Link]

  • NIST. (n.d.). Pyridine, 2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Paxton, R. J., et al. (2020). Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability. Journal of Natural Products. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]

  • Gross, J. H. (1990). Collision-induced dissociation. In Mass Spectrometry (pp. 285-337). Springer, Berlin, Heidelberg. [Link]

  • LCGC International. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. [Link]

  • Corilo, Y. E., et al. (2015). Assessing relative ESI, APPI, APCI and APPCI ionization efficiencies in MS petroleomic analysis via pools and pairs of selected polar compounds standards. Analyst, 140(23), 7844-7855. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Taylor & Francis. [Link]

  • Shimadzu. (n.d.). Interfaces for LC-MS. Shimadzu. [Link]

  • Jackson, G., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry. [Link]

  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. Biotage. [Link]

  • National Center for Biotechnology Information. (2025). Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. PubMed Central. [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5873. [Link]

  • National Center for Biotechnology Information. (2022). Broadband Collision-Induced Dissociation Mass Spectrometry Imaging. PubMed Central. [Link]

  • American Chemical Society. (2022). Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions in an FTICR-MS and an IM-MS: A Benchmark Study. Journal of the American Society for Mass Spectrometry, 33(9), 1626-1635. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromopyridine. PubChem. [Link]

  • Isaac Scientific Publishing. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Modern Organic Chemistry Research, 2(2), 39-44. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. In Toxicological Profile for Pyridine. [Link]

  • Occupational Safety and Health Administration. (1991). Pyridine. [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Grönlund, K., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Molecules, 29(14), 3334. [Link]

  • MDPI. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics, 12(9), 738. [Link]

  • NIST. (n.d.). 4-Bromopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Differentiating 4-Bromo and 2-Bromo Pyridine Isomers by NMR Spectroscopy

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a cornerstone of rigorous scientific practice. Positional isomers, such as 4-bro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a cornerstone of rigorous scientific practice. Positional isomers, such as 4-bromopyridine and 2-bromopyridine, often exhibit distinct reactivity, biological activity, and physicochemical properties. Consequently, their accurate differentiation is not merely an academic exercise but a critical step in ensuring the integrity of research and the quality of synthesized materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This guide provides an in-depth, practical comparison of 4-bromopyridine and 2-bromopyridine using a suite of NMR techniques. We will move from the foundational 1D proton (¹H) and carbon-13 (¹³C) NMR analysis to the more conclusive 2D correlation experiments, explaining the causality behind the expected spectral differences.

The Challenge: Subtle Differences, Significant Consequences

On the surface, 4-bromopyridine and 2-bromopyridine are structurally similar. However, the position of the bromine atom profoundly influences the electronic environment of the pyridine ring, leading to subtle yet measurable differences in the NMR spectra. Understanding these differences is key to their confident identification.

Part 1: 1D NMR Spectroscopy - The First Line of Analysis

The initial and most straightforward approach to distinguishing these isomers involves the analysis of their 1D ¹H and ¹³C NMR spectra. The choice of solvent is critical, as chemical shifts in pyridine-containing molecules can be influenced by the solvent's properties.[1][2][3] For consistency, all data presented here are based on spectra acquired in deuterated chloroform (CDCl₃).

¹H NMR: A Tale of Symmetry and Electronic Effects

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and coupling constants.

  • 4-Bromopyridine: Due to its C₂ symmetry, the ¹H NMR spectrum of 4-bromopyridine is deceptively simple. The protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. This results in a characteristic AA'BB' spin system, which often appears as two distinct multiplets.

  • 2-Bromopyridine: Lacking the symmetry of the 4-bromo isomer, 2-bromopyridine exhibits four distinct signals for each of the four protons on the pyridine ring. The electronegative bromine atom at the 2-position significantly influences the chemical shifts of the adjacent protons.

Below is a summary of the expected ¹H NMR data for the two isomers.

Isomer Proton Expected Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Coupling Constants (J, Hz)
4-Bromopyridine H-2, H-6~8.50Doublet (d)~5.0
H-3, H-5~7.50Doublet (d)~5.0
2-Bromopyridine H-6~8.33Doublet of doublets (dd)~4.8, 2.1
H-4~7.55Triplet of doublets (td)~7.7, 2.1
H-5~7.45Doublet of doublets (dd)~7.7, 1.0
H-3~7.23Doublet of doublets (dd)~7.7, 4.8

Data for 2-bromopyridine is based on experimental values.[4] Data for 4-bromopyridine is predicted based on established substituent effects.

The most telling difference is the number of signals: two for 4-bromopyridine and four for 2-bromopyridine. This alone is often sufficient for a preliminary identification.

¹³C NMR: Probing the Carbon Skeleton

Proton-decoupled ¹³C NMR provides a direct look at the carbon framework of the molecule. The number of signals and their chemical shifts are highly informative.

  • 4-Bromopyridine: The C₂ symmetry results in only three distinct carbon signals: one for the bromine-bearing carbon (C-4), one for the equivalent C-2 and C-6, and one for the equivalent C-3 and C-5.

  • 2-Bromopyridine: With no symmetry, the ¹³C NMR spectrum of 2-bromopyridine displays five unique signals, one for each carbon atom in the ring.

The following table summarizes the expected ¹³C NMR data.

Isomer Carbon Expected Chemical Shift (δ, ppm) in CDCl₃
4-Bromopyridine C-4~133.0
C-2, C-6~151.0
C-3, C-5~127.0
2-Bromopyridine C-2~142.4
C-6~150.3
C-4~138.6
C-5~128.4
C-3~122.8

Data for 2-bromopyridine is based on experimental values.[4] Data for 4-bromopyridine is predicted based on established substituent effects and data for similar compounds.[5]

Again, the number of signals (three vs. five) provides a clear distinction between the two isomers.

Part 2: 2D NMR Spectroscopy - Unambiguous Confirmation

While 1D NMR is often sufficient, complex samples or the need for absolute certainty calls for 2D NMR techniques. These experiments reveal correlations between nuclei, providing a detailed map of the molecular structure.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • 4-Bromopyridine: A COSY spectrum would show a cross-peak between the signals for H-2/H-6 and H-3/H-5, confirming their adjacent relationship.

  • 2-Bromopyridine: The COSY spectrum will be more complex, showing correlations between H-3 and H-4, H-4 and H-5, and H-5 and H-6. This establishes the connectivity along the proton chain of the pyridine ring.

cluster_4bromo 4-Bromopyridine COSY Correlations cluster_2bromo 2-Bromopyridine COSY Correlations H2_6_4 H-2, H-6 H3_5_4 H-3, H-5 H2_6_4->H3_5_4 ³J H6_2 H-6 H5_2 H-5 H6_2->H5_2 ³J H4_2 H-4 H5_2->H4_2 ³J H3_2 H-3 H4_2->H3_2 ³J

Caption: Expected COSY correlations for 4- and 2-bromopyridine.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This is invaluable for assigning carbon signals.

  • 4-Bromopyridine: The HSQC spectrum will show two cross-peaks: one correlating the H-2/H-6 proton signal with the C-2/C-6 carbon signal, and another correlating the H-3/H-5 proton signal with the C-3/C-5 carbon signal.

  • 2-Bromopyridine: Four cross-peaks will be observed, unambiguously linking each of the four proton signals to their corresponding carbon signals (H-3 to C-3, H-4 to C-4, H-5 to C-5, and H-6 to C-6).

HMBC (Heteronuclear Multiple Bond Correlation): Seeing Further Connections

The HMBC experiment is one of the most powerful tools for structural elucidation, as it reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). This allows for the piecing together of the molecular skeleton.

The key to differentiating the isomers with HMBC lies in the correlations to the bromine-substituted carbon (the quaternary carbon in the case of 2-bromopyridine).

  • 4-Bromopyridine:

    • H-2/H-6 will show a three-bond correlation to C-4.

    • H-3/H-5 will show a two-bond correlation to C-4.

  • 2-Bromopyridine:

    • H-3 will show a two-bond correlation to C-2.

    • H-4 will show a three-bond correlation to C-2.

    • Crucially, H-6 will not show a long-range correlation to C-2, but will show correlations to other carbons in the ring.

Caption: Diagnostic HMBC correlations for isomer identification.

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Correlations

The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. This can be particularly useful for confirming assignments.

  • In 2-bromopyridine , a NOESY experiment would be expected to show a correlation between H-3 and the proton on an adjacent substituent if one were present, or potentially with H-4, confirming their spatial proximity. For the parent 2-bromopyridine, the through-bond couplings seen in COSY are more informative. However, in more complex derivatives, NOESY can be a crucial tool.

Experimental Protocol

The following is a generalized protocol for acquiring the NMR data discussed in this guide.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the bromopyridine isomer for ¹H NMR analysis, or 20-30 mg for ¹³C and 2D NMR experiments.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition (400 MHz Spectrometer):

  • ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: 16-32 scans, spectral width of -2 to 10 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire the spectrum using a standard proton-decoupled pulse program with NOE enhancement.

    • Typical parameters: 512-2048 scans, spectral width of 0 to 160 ppm, relaxation delay of 2 seconds.

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard, gradient-selected pulse programs.

    • The number of scans and increments will vary depending on the sample concentration and desired resolution. A typical starting point would be 2-8 scans per increment with 256-512 increments in the indirect dimension.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectra.

  • Calibrate the chemical shift axis using the TMS signal at 0 ppm.

  • For ¹H NMR, integrate the signals to determine proton ratios.

  • Analyze the chemical shifts, multiplicities, coupling constants, and 2D correlations to assign the structure.

cluster_workflow NMR Analysis Workflow cluster_logic Decision Logic start Obtain Bromopyridine Sample prep Sample Preparation (CDCl₃, TMS) start->prep nmr_acq NMR Data Acquisition (1D ¹H, ¹³C; 2D COSY, HSQC, HMBC) prep->nmr_acq processing Data Processing (FT, Phasing, Referencing) nmr_acq->processing analysis Spectral Analysis processing->analysis identification Isomer Identification analysis->identification analysis_logic Analyze Spectra num_signals Number of Signals (¹H & ¹³C) analysis_logic->num_signals two_four_H 2 vs. 4 ¹H Signals? num_signals->two_four_H ¹H three_five_C 3 vs. 5 ¹³C Signals? num_signals->three_five_C ¹³C is_4_bromo Identified as 4-Bromopyridine two_four_H->is_4_bromo 2 is_2_bromo Identified as 2-Bromopyridine two_four_H->is_2_bromo 4 three_five_C->is_4_bromo 3 three_five_C->is_2_bromo 5 two_d_confirm Confirm with 2D NMR (COSY, HMBC) is_4_bromo->two_d_confirm is_2_bromo->two_d_confirm

Sources

Comparative

A Comparative Guide to Establishing HPLC Retention Time Standards for 4-Bromo-2-chloro-3-methoxypyridine

Introduction: The Analytical Challenge of 4-Bromo-2-chloro-3-methoxypyridine 4-Bromo-2-chloro-3-methoxypyridine is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical and agr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of 4-Bromo-2-chloro-3-methoxypyridine

4-Bromo-2-chloro-3-methoxypyridine is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical and agrochemical research. Accurate quantification and quality control of such compounds are contingent on reliable analytical methods. HPLC is a cornerstone technique for this purpose, with retention time serving as a primary identifier. The challenge with novel or specialized compounds like 4-Bromo-2-chloro-3-methoxypyridine lies in the absence of established analytical protocols. This guide aims to fill that gap by providing a logical, step-by-step process for method development and validation.

Physicochemical Properties and Chromatographic Behavior:

While specific experimental data for 4-Bromo-2-chloro-3-methoxypyridine is scarce, we can infer its likely chromatographic behavior from its structure and the properties of similar compounds. The presence of bromine and chlorine atoms increases its hydrophobicity, suggesting good retention on non-polar stationary phases like C18. The methoxy group and the nitrogen atom in the pyridine ring introduce some polarity, which can be modulated by the mobile phase composition. The predicted XlogP (a measure of lipophilicity) for the isomeric 4-bromo-3-chloro-2-methoxypyridine is 2.5, indicating a compound well-suited for reversed-phase chromatography.[1]

Foundational Principles of Method Development

The development of a robust HPLC method hinges on the careful selection of the stationary phase, mobile phase, and a suitable internal standard.

Stationary Phase Selection: A Tale of Two Columns

Reversed-phase HPLC is the most widely used separation technique, relying on hydrophobic interactions between the stationary phase and the analyte.[2] For a molecule with both non-polar (bromo and chloro groups) and polar (methoxy and pyridine nitrogen) moieties, the choice of the stationary phase is critical.

  • Conventional C18 Columns: These are the workhorses of reversed-phase chromatography, offering excellent retention for non-polar compounds.[2][3] A standard end-capped C18 column is a logical starting point for 4-Bromo-2-chloro-3-methoxypyridine.

  • Polar-Embedded C18 Columns: These columns have a polar group embedded within the C18 chain. This modification provides alternative selectivity, especially for compounds with polar functional groups, and can offer better peak shapes for basic compounds like pyridines.[3] They are also more stable in highly aqueous mobile phases.[3][4]

Mobile Phase Optimization: The Engine of Separation

The mobile phase in reversed-phase HPLC typically consists of a polar solvent (e.g., water) and a less polar organic modifier (e.g., acetonitrile or methanol). The ratio of these components determines the elution strength. For pyridine derivatives, which are basic, controlling the pH of the aqueous portion of the mobile phase is crucial for achieving symmetrical peak shapes and reproducible retention times.[5]

  • Acidic Mobile Phase: Adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can protonate the pyridine nitrogen, leading to more consistent interactions with the stationary phase and sharper peaks.

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV transparency at lower wavelengths.

The Role of an Internal Standard

For accurate quantification, the use of an internal standard (IS) is highly recommended. The IS corrects for variations in injection volume and potential matrix effects.[6][7] An ideal internal standard should be:

  • Chemically similar to the analyte.

  • Well-resolved from the analyte and other sample components.

  • Elute close to the analyte of interest.

  • Stable and not present in the original sample.[6]

A suitable internal standard for 4-Bromo-2-chloro-3-methoxypyridine could be a structurally similar but chromatographically distinct halogenated pyridine derivative.

Comparative Experimental Protocols

Here, we propose two distinct HPLC methods for establishing a retention time standard for 4-Bromo-2-chloro-3-methoxypyridine. These protocols are designed to be a starting point for method development and optimization.

Protocol 1: Rapid Isocratic Elution on a Standard C18 Column

This method is designed for high-throughput analysis where speed is a priority.

Experimental Workflow:

Caption: Workflow for Protocol 1: Rapid Isocratic Elution.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-Bromo-2-chloro-3-methoxypyridine (e.g., 1 mg/mL in methanol).

    • Prepare a stock solution of a suitable internal standard (e.g., 2-bromo-4-chloropyridine, 1 mg/mL in methanol).

    • Prepare a series of calibration standards by diluting the stock solutions in the mobile phase.

    • Dissolve the sample in the mobile phase.

  • HPLC Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks for the analyte and the internal standard.

    • Determine the retention times and calculate the relative retention time (RRT) of the analyte with respect to the internal standard.

Protocol 2: Enhanced Resolution with Gradient Elution on a Polar-Embedded C18 Column

This method is designed for complex samples where higher resolution is required to separate the analyte from potential impurities.

Experimental Workflow:

Caption: Workflow for Protocol 2: Gradient Elution for High Resolution.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Follow the same procedure as in Protocol 1.

  • HPLC Conditions:

    • Column: Polar-embedded C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-1 min: 30% B

      • 1-10 min: 30% to 80% B

      • 10-12 min: 80% B

      • 12-13 min: 80% to 30% B

      • 13-15 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks and determine the retention times.

Performance Comparison and Data Interpretation

The choice between the two protocols will depend on the specific analytical requirements.

Table 1: Comparison of Proposed HPLC Protocols

ParameterProtocol 1: IsocraticProtocol 2: GradientRationale
Column Standard C18Polar-embedded C18Protocol 2 offers alternative selectivity and potentially better peak shape for the basic pyridine moiety.[3]
Elution Mode IsocraticGradientIsocratic is faster, while gradient provides better resolution for complex mixtures.[8]
Run Time ShorterLongerThe gradient program and re-equilibration extend the run time in Protocol 2.
Resolution Adequate for simple mixturesSuperior for complex mixturesThe gradual increase in organic modifier in Protocol 2 allows for better separation of closely eluting compounds.
Sensitivity GoodPotentially higher due to sharper peaks from gradient elution.Gradient elution can lead to peak focusing and increased signal-to-noise ratio.

Establishing the Retention Time Standard:

The retention time of a compound is a critical parameter for its identification.[9] However, it can be influenced by several factors, including the specific HPLC system, column age, and mobile phase preparation.[10] Therefore, it is essential to establish a robust retention time window rather than a single point value. A common practice is to define an acceptance window of +/- 2-5% of the expected retention time. The use of a relative retention time (RRT) against an internal standard provides a more reliable identification criterion as it is less susceptible to minor variations in chromatographic conditions.

Method Validation: Ensuring Trustworthiness

Once a suitable method is established, it must be validated to ensure its accuracy, precision, and robustness. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This guide provides a comprehensive framework for developing and validating HPLC methods to establish a reliable retention time standard for 4-Bromo-2-chloro-3-methoxypyridine. By understanding the physicochemical properties of the analyte and the principles of reversed-phase chromatography, researchers can systematically develop a method tailored to their specific needs. The comparative analysis of an isocratic and a gradient method offers flexibility for both high-throughput screening and high-resolution analysis. The emphasis on method validation ensures the scientific integrity and trustworthiness of the established retention time standard, a critical component for the accurate analysis of this and other novel chemical entities.

References

  • GL Sciences. (n.d.). Reverse Phase HPLC Columns.
  • Pesek, J. J., & Matyska, M. T. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
  • Thermo Fisher Scientific. (n.d.). Reversed Phase HPLC Columns.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • CP Lab Safety. (n.d.). 4-Bromo-3-chloro-2-methoxypyridine, 95% Purity, C6H5BrClNO, 1 gram.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • BLD Pharm. (n.d.). 1227502-27-3|4-Bromo-3-chloro-2-methoxypyridine.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methoxypyridine | 100367-39-3.
  • Advanced ChemBlocks. (2026, February 12). 4-Bromo-2-chloro-6-methoxypyridine 97%.
  • BenchChem. (2025). High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • PubChem. (n.d.). 4-Bromo-2-methoxypyridine.
  • Thermo Fisher Scientific. (n.d.). 4-Bromo-2-chloropyridine, 94% 25 g.
  • ResearchGate. (2023, April). Retention Times of Compounds Used in the HPLC Analysis.
  • PubChemLite. (n.d.). 4-bromo-3-chloro-2-methoxypyridine (C6H5BrClNO).
  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • National Institutes of Health. (n.d.). HPLC Retention time prediction for metabolome analysis.
  • JASCO Inc. (n.d.). Reproducibility of Retention Times and Peak Area in a UHPLC System.
  • Fluorochem. (n.d.). 3-Bromo-4-chloro-2-methoxypyridine (CAS 1211524-10-5).
  • Chemsrc. (2025, August 21). 3-Bromo-2-chloro-4-methoxypyridine | CAS#:144584-29-2.
  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
  • Chromatography Forum. (2013, November 13). Compound identification by retention time: Guidelines ?.
  • Environmental Protection Agency. (2025, October 15). 3-Bromo-2-chloropyridine Properties.

Sources

Validation

Introduction: The Structural Significance of Trisubstituted Pyridines

A Comprehensive Guide to the Crystal Structure Analysis of Trisubstituted Pyridine Derivatives for Researchers and Drug Development Professionals Trisubstituted pyridine derivatives are a cornerstone in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Crystal Structure Analysis of Trisubstituted Pyridine Derivatives for Researchers and Drug Development Professionals

Trisubstituted pyridine derivatives are a cornerstone in the development of novel therapeutic agents and functional materials. Their biological activity and material properties are intrinsically linked to their three-dimensional structure and the intricate network of intermolecular interactions within the crystal lattice.[1][2] Understanding the precise arrangement of atoms in the solid state is paramount for elucidating structure-activity relationships (SAR), optimizing physicochemical properties such as solubility and stability, and ensuring intellectual property protection through polymorph screening. This guide offers a comparative overview of the essential techniques for crystal structure analysis and provides a detailed protocol for the most definitive method, single-crystal X-ray diffraction.

Comparative Analysis of Crystal Structure Determination Techniques

The choice of analytical technique for crystal structure determination depends on the nature of the sample, the desired level of detail, and the available resources. Here, we compare the preeminent experimental and computational methods.

Technique Principle Advantages Limitations Ideal For
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a single, well-ordered crystal.Provides the most accurate and unambiguous determination of the three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions.[3]Requires the growth of high-quality single crystals, which can be a significant bottleneck.[3]Definitive structure elucidation of novel compounds, detailed analysis of intermolecular interactions, and absolute stereochemistry determination.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline (powder) sample.Useful for identifying crystalline phases, determining purity, and analyzing polymorphism.[4][5] Requires only a small amount of material and is non-destructive.[4]Structure solution from powder data can be challenging for complex organic molecules and may not provide the same level of detail as SC-XRD.[6][7]Routine quality control, polymorph screening in pharmaceutical development, and analysis of materials that do not form single crystals.[4]
Computational Crystal Structure Prediction (CSP) Uses computational algorithms to generate and rank plausible crystal structures based on the molecule's energy.Can predict possible polymorphs and provide insights into crystal packing even before a compound is synthesized.[8][9][10] Can be integrated with experimental data to aid in structure solution.Computationally intensive and may not always predict the experimentally observed structure with certainty.[9][11] The accuracy is highly dependent on the force fields or quantum mechanical methods used.Guiding experimental polymorph screens, understanding the factors that govern crystal packing, and exploring the landscape of possible solid forms.[12]
Solid-State NMR (ssNMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to probe the local environment of atoms in the solid state.Provides information about the number of crystallographically independent molecules in the asymmetric unit, molecular conformation, and intermolecular interactions. Can be used in conjunction with PXRD for structure determination.[5][6]Does not directly provide a three-dimensional crystal structure. Interpretation of spectra can be complex.Characterizing materials that are not amenable to single-crystal studies and providing complementary information to diffraction methods.

Workflow for Crystal Structure Analysis

The process of determining the crystal structure of a trisubstituted pyridine derivative is a multi-step workflow that requires careful planning and execution. The following diagram illustrates the key stages, from material synthesis to the final validated crystal structure.

Crystal Structure Analysis Workflow Figure 1: Comprehensive Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_validation Validation & Analysis synthesis Synthesis of Trisubstituted Pyridine Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Screening of Crystallization Conditions purification->screening pxrd Powder X-ray Diffraction (for bulk sample) purification->pxrd growth Single Crystal Growth screening->growth sc_xrd Single-Crystal X-ray Diffraction growth->sc_xrd solution Structure Solution (e.g., Direct Methods, Patterson) sc_xrd->solution refinement Structure Refinement solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation analysis Analysis of Intermolecular Interactions validation->analysis csd Deposition in Cambridge Structural Database (CSD) analysis->csd

Caption: A comprehensive workflow for the crystal structure analysis of trisubstituted pyridine derivatives.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the key steps for determining the crystal structure of a trisubstituted pyridine derivative using SC-XRD.

1. Crystal Growth (The Art of Crystallization)

  • Objective: To obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects.

  • Methodology:

    • Solvent Selection: Start with a solvent in which the compound is sparingly soluble. A solvent screen using small-scale vials is recommended. Common solvents include ethanol, methanol, acetonitrile, ethyl acetate, and hexane.

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent in which the compound is insoluble, but the solvent of the solution is miscible). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

    • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below. The rate of cooling is critical; slower cooling rates generally yield better quality crystals.

2. Crystal Mounting and Data Collection

  • Objective: To mount a suitable single crystal on the diffractometer and collect a complete set of diffraction data.

  • Methodology:

    • Crystal Selection: Under a microscope, select a single crystal with sharp edges and no cracks or satellite growths.

    • Mounting: Using a cryoloop, carefully pick up the selected crystal and mount it on a goniometer head. If data is to be collected at low temperature (recommended to reduce thermal motion and improve data quality), the crystal is flash-cooled in a stream of cold nitrogen gas.

    • Data Collection: The mounted crystal is placed on the X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full data collection strategy is then devised to measure the intensities of a large number of reflections at different crystal orientations.

3. Structure Solution and Refinement

  • Objective: To determine the positions of all atoms in the unit cell and refine the structural model to best fit the experimental data.

  • Methodology:

    • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).

    • Structure Solution: The initial positions of the atoms are determined using methods such as Direct Methods or the Patterson function. This provides an initial, approximate structural model.

    • Structure Refinement: The atomic coordinates, thermal parameters, and other structural parameters are refined using a least-squares minimization procedure to achieve the best possible agreement between the observed and calculated structure factors. The quality of the final model is assessed by the R-factor; lower values indicate a better fit.

4. Structure Validation and Analysis

  • Objective: To validate the final crystal structure and analyze the key structural features.

  • Methodology:

    • Validation: The final structure is validated using software like checkCIF to ensure that it is chemically reasonable and meets crystallographic standards.

    • Analysis: The refined structure is visualized using software like Mercury or Olex2. Bond lengths, bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) are analyzed.

    • Deposition: The final crystallographic data should be deposited in a public database such as the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community.[13][14][15]

Influence of Substituents on Crystal Packing: A Comparative Analysis

The nature and position of the substituents on the pyridine ring have a profound impact on the resulting crystal packing. This is primarily due to their influence on the molecule's size, shape, and ability to participate in various intermolecular interactions.

Derivative Substituents Space Group Key Intermolecular Interactions Effect on Packing Reference
4′-(3,5-difluorophenyl)-2,2′:6′,2″-terpyridine3,5-difluoroP2₁/cN···H–C and F···H–C hydrogen bonding, π-stacking between pyridine rings.The introduction of fluorine atoms leads to a dominance of hydrogen bonding and π-stacking, resulting in a layered packing arrangement.[16]
4′-(3,5-bis(trifluoromethyl)phenyl)-2,2′:6′,2″-terpyridine3,5-bis(trifluoromethyl)P2₁/cN···H–C and F···H–C hydrogen bonding, π-stacking between pyridine rings.Similar to the difluoro derivative, hydrogen bonding and π-stacking are the dominant interactions, leading to a layered structure.[16]
2-(pyridine-2-ylthio)pyridine-1-ium picratePicrate saltP2₁/cMultiple intermolecular hydrogen bonds.The presence of the picrate counter-ion facilitates the formation of an extensive network of hydrogen bonds, which dictates the overall molecular packing.[17]
5-(N-methylamino)-2-nitropyridineN-methylamino, nitroP2₁/cN-H···O hydrogen bonds, C-H···O interactions.The interplay between the electron-donating methylamino group and the electron-withdrawing nitro group leads to specific hydrogen bonding patterns that influence the crystal packing.[18]

Visualizing Intermolecular Interactions in Trisubstituted Pyridine Derivatives

The solid-state architecture of trisubstituted pyridine derivatives is governed by a delicate balance of various non-covalent interactions. Understanding these interactions is crucial for crystal engineering and the rational design of materials with desired properties.

Intermolecular Interactions Figure 2: Common Intermolecular Interactions cluster_hbond Hydrogen Bonding cluster_pipi π-π Stacking cluster_chpi C-H···π Interactions cluster_halogen Halogen Bonding hbond_donor Donor (e.g., -OH, -NH) hbond_acceptor Acceptor (e.g., Pyridine N, -C=O) hbond_donor->hbond_acceptor O-H···N, N-H···O pyridine1 Pyridine Ring 1 pyridine2 Pyridine Ring 2 pyridine1->pyridine2 Face-to-Face or Offset ch_donor C-H Bond pi_acceptor Pyridine Ring (π-system) ch_donor->pi_acceptor Interaction with π-cloud halogen_donor Halogen (e.g., -F, -Cl) nucleophile Nucleophile (e.g., Pyridine N) halogen_donor->nucleophile C-X···N

Caption: Common intermolecular interactions governing the crystal packing of trisubstituted pyridine derivatives.

Conclusion

The crystal structure analysis of trisubstituted pyridine derivatives is an indispensable tool in modern chemical research and drug development. While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, a multi-technique approach, often complemented by computational methods, provides a more comprehensive understanding of the solid-state properties of these important molecules. The insights gained from detailed structural analysis, particularly regarding the influence of substituents on intermolecular interactions and crystal packing, are critical for the rational design of next-generation pharmaceuticals and functional materials.

References

  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery (RSC Publishing). Available at: [Link]

  • Faster and More Reliable Crystal Structure Prediction of Organic Molecules. Waseda University. Available at: [Link]

  • Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Accounts of Chemical Research. Available at: [Link]

  • Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. MDPI. Available at: [Link]

  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega. Available at: [Link]

  • Faster and more reliable crystal structure prediction of organic molecules. EurekAlert!. Available at: [Link]

  • Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks. The Innovation. Available at: [Link]

  • Role of intermolecular interactions in formation of mono- and diaminopyridine crystals: study from the energetic viewpoint. ResearchGate. Available at: [Link]

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. Available at: [Link]

  • STACKING INTERACTIONS BETWEEN PYRIDINE FRAGMENTS IN CRYSTAL STRUCTURES OF TERPYRIDYL COMPLEXES. CORE. Available at: [Link]

  • The role of sulfur interactions in crystal architecture: experimental and quantum theoretical studies on hydrogen, halogen, and chalcogen bonds in trithiocyanuric acid–pyridine N-oxide co-crystals. RSC Publishing. Available at: [Link]

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. Available at: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. Available at: [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N -... Acta Crystallographica Section B. Available at: [Link]

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. Available at: [Link]

  • Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. ResearchGate. Available at: [Link]

  • Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters. Available at: [Link]

  • New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. MDPI. Available at: [Link]

  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available at: [Link]

  • Cambridge Structural Database. Wikipedia. Available at: [Link]

  • The substituent effect of π-electron delocalization in N-methylamino-nitropyridine derivatives: crystal structure and DFT calculations. Structural Chemistry. Available at: [Link]

  • Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative. European Journal of Chemistry. Available at: [Link]

  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-chloro-3-methoxypyridine

In the landscape of pharmaceutical and chemical research, the synthesis of novel compounds is a daily pursuit. With this innovation comes the inherent responsibility of ensuring the safety of the researchers who handle t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the synthesis of novel compounds is a daily pursuit. With this innovation comes the inherent responsibility of ensuring the safety of the researchers who handle these complex molecules. This guide provides an in-depth, procedural framework for the safe handling of 4-Bromo-2-chloro-3-methoxypyridine, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a deep, causal understanding of why these protective measures are essential.

Hazard Profile of 4-Bromo-2-chloro-3-methoxypyridine: An Evidence-Based Assessment

Based on data from related compounds such as 4-Bromo-2-chloropyridine and 4-Bromo-2-methoxypyridine, we can anticipate the following hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust, fumes, or vapors may lead to respiratory tract irritation.[1][2]

  • Toxicity: Harmful if swallowed.[2][3]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe laboratory operations.

The Hierarchy of Controls: A Foundational Safety Principle

Before delving into specific PPE, it is crucial to understand the "Hierarchy of Controls," a fundamental concept in occupational safety. This framework prioritizes safety measures from most to least effective. PPE is the last line of defense, to be used in conjunction with more effective control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling 4-Bromo-2-chloro-3-methoxypyridine Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.

The most effective controls are elimination and substitution, which are often not feasible in a research context. Therefore, our primary focus will be on robust engineering controls, supplemented by stringent administrative controls and the correct use of PPE.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific tasks being performed. The following table outlines the minimum required PPE for handling 4-Bromo-2-chloro-3-methoxypyridine.

TaskRequired PPE
Weighing and Aliquoting (Solid) Nitrile Gloves, Safety Goggles, Lab Coat, N95 Respirator (if not in a fume hood)
Solution Preparation and Transfers Nitrile Gloves, Safety Goggles, Face Shield, Lab Coat/Chemical Apron
Reaction Setup and Monitoring Nitrile Gloves, Safety Goggles, Lab Coat
Work-up and Purification Nitrile Gloves, Safety Goggles, Face Shield, Lab Coat/Chemical Apron
Spill Cleanup Double-layered Nitrile Gloves, Safety Goggles, Face Shield, Chemical-resistant Apron or Suit, Respiratory Protection (as needed)

Detailed PPE Specifications:

  • Hand Protection: Wear nitrile gloves as they provide good resistance to a wide range of chemicals, including pyridine derivatives.[4] Always inspect gloves for any signs of degradation or punctures before use. For tasks with a higher risk of splashing, consider double-gloving.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times when handling this compound.[4][5] A face shield should be worn over the goggles during procedures with a significant splash hazard, such as when transferring large volumes of solutions or during work-up procedures.[5][6]

  • Body Protection: A standard laboratory coat should be worn and kept fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection: All work with 4-Bromo-2-chloro-3-methoxypyridine should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][8] If a fume hood is not available for a specific task (e.g., weighing small quantities), a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Step-by-Step Guide for Donning and Doffing PPE:

A disciplined approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Goggles and Face Shield: Put on your safety goggles, followed by a face shield if needed.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove from the back of your head.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if worn): Remove from the back of your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[5]

Emergency Procedures: The Role of PPE

In the event of an accidental exposure, your PPE is your first line of defense.

  • Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][4]

  • Eye Contact: If wearing goggles, keep them on until you are at an eyewash station. Flush your eyes for at least 15 minutes, holding your eyelids open.[1][4]

  • Inhalation: Move to fresh air immediately.[1][5]

Decontamination and Disposal Plan

Proper disposal of contaminated materials is a critical final step in the safe handling of 4-Bromo-2-chloro-3-methoxypyridine.

  • Reusable PPE: Goggles and face shields should be decontaminated after each use. Lab coats should be laundered regularly and separately from personal clothing.

  • Disposable PPE: Used gloves, disposable aprons, and any other contaminated single-use items should be placed in a designated hazardous waste container.[5]

  • Chemical Waste: All solutions and solid waste containing 4-Bromo-2-chloro-3-methoxypyridine must be disposed of in accordance with local, state, and federal regulations.[9][10] Do not pour chemical waste down the drain.

By adhering to these stringent protocols, you are not only protecting yourself but also contributing to a culture of safety within your laboratory. This commitment to meticulous and informed chemical handling is the bedrock of innovative and responsible research.

References

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-chloro-3-methoxypyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-chloro-3-methoxypyridine
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